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  • Product: ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
  • CAS: 93764-93-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrazole derivatives serve as privileged scaffolds. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrazole derivatives serve as privileged scaffolds. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly versatile, multi-functionalized heterocyclic building block. Featuring an amino group, a nitrile group, and an ester moiety strategically positioned around a central pyrazole core, this compound offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in the design of fused pyrazoloazines.

Physicochemical Properties & Structural Data

Understanding the physical and chemical properties of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is critical for predicting its behavior in organic synthesis and biological assays. The presence of the electron-withdrawing cyano and ester groups significantly modulates the basicity of the adjacent 5-amino group, rendering it a unique nucleophile for subsequent cyclization reactions [1].

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
CAS Registry Number 93764-93-3
Molecular Formula C₁₃H₁₂N₄O₂
Molecular Weight 256.26 g/mol
Physical State Solid / Crystalline powder
SMILES CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2
Hydrogen Bond Donors 1 (Amino group, -NH₂)
Hydrogen Bond Acceptors 5 (Nitrile, Ester oxygens, Pyrazole nitrogens)
Rotatable Bonds 4

Data synthesized from computational chemical databases and structural analyses [2].

Mechanistic Synthesis & Causality

The most efficient and widely adopted synthetic route to access this specific pyrazole scaffold involves the base-catalyzed condensation of ethyl (2E)-chloro(phenylhydrazono)acetate with malononitrile [3].

Causality of Experimental Choices
  • Malononitrile Selection: Malononitrile is chosen because of its highly acidic active methylene protons (pKa ~11). This allows for facile deprotonation under mild basic conditions.

  • Base Catalyst (Triethylamine or Sodium Ethoxide): A base is strictly required to generate the malononitrile carbanion. Furthermore, the base serves a dual purpose by neutralizing the hydrochloric acid byproduct generated during the initial nucleophilic substitution, thereby driving the reaction forward via Le Chatelier's principle.

  • Intramolecular Cyclization: Following the initial C-C bond formation, the proximity of the hydrazone nitrogen to the highly electrophilic nitrile carbon triggers a spontaneous 5-exo-dig intramolecular cyclization. Subsequent tautomerization yields the stable aromatic pyrazole ring.

Synthesis A Ethyl (2E)-chloro (phenylhydrazono)acetate E Nucleophilic Substitution Intermediate A->E B Malononitrile D Carbanion Intermediate B->D Deprotonation C Base Catalyst (e.g., Et3N) C->D D->E Attack on Carbon F Intramolecular Cyclization (5-exo-dig) E->F N-H attack on Nitrile G Ethyl 5-amino-4-cyano-1-phenyl -1H-pyrazole-3-carboxylate F->G Tautomerization

Mechanistic pathway for the synthesis of the functionalized pyrazole core.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process controls (TLC) and terminal validation steps (Spectroscopy) guarantee the fidelity of the synthesized material.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Initiation

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve 10 mmol of ethyl (2E)-chloro(phenylhydrazono)acetate and 10 mmol of malononitrile in 30 mL of absolute ethanol. Causality: Ethanol provides a polar protic environment that stabilizes the transition states during cyclization.

Phase 2: Base-Catalyzed Coupling 3. Place the flask in an ice bath to maintain the temperature at 0–5 °C. 4. Add 12 mmol of triethylamine (Et₃N) dropwise over 15 minutes. Causality: Dropwise addition prevents runaway exothermic degradation and minimizes the formation of polymeric side products. 5. Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring continuously for 2 hours.

Phase 3: In-Process Validation & Workup 6. Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the starting material spot confirms reaction completion. 7. Pour the mixture into 100 mL of crushed ice water while stirring vigorously. The product will precipitate as a solid. 8. Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual triethylamine hydrochloride salts.

Phase 4: Purification & Terminal Validation 9. Recrystallize the crude product from hot ethanol to yield pure ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. 10. Self-Validation Check: Confirm structural integrity via ¹H NMR (look for the distinct broad singlet of the -NH₂ group around 6.5 ppm and the ethyl ester quartet/triplet) and IR spectroscopy (sharp bands at ~2220 cm⁻¹ confirming the -C≡N stretch).

Downstream Applications: Fused Pyrazoloazines

The true value of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate lies in its orthogonal reactivity. The adjacent amino and cyano groups act as a "chemical pincer," allowing for the synthesis of fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines [4]. These fused systems are heavily utilized in drug discovery as ATP-competitive kinase inhibitors and antimicrobial agents.

Downstream Core Ethyl 5-amino-4-cyano-1-phenyl -1H-pyrazole-3-carboxylate Path1 Reaction with Formamide / Formic Acid (Cyclocondensation) Core->Path1 Path2 Reaction with Hydrazine Hydrate (Nucleophilic Addition) Core->Path2 Path3 Reaction with α,β-Unsaturated Carbonyls (Michael Addition / Cyclization) Core->Path3 Prod1 Pyrazolo[3,4-d]pyrimidines (Target: Kinase Inhibitors) Path1->Prod1 Prod2 Pyrazolo[3,4-d]pyridazines (Target: Antimicrobial Agents) Path2->Prod2 Prod3 Pyrazolo[3,4-b]pyridines (Target: Luminescent Probes) Path3->Prod3

Divergent synthesis of bioactive fused heterocycles from the pyrazole core.

References

  • LiveDNA. "Dr. Toche Raghunath Baban - LiveDNA (Citing: New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. J. Heteroc. Chem.)". LiveDNA Researcher Profile. Available at:[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3) is a highly versatile, multifunctional heterocyclic building block. It is extensively utilized in medicinal chemistry as a precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3) is a highly versatile, multifunctional heterocyclic building block. It is extensively utilized in medicinal chemistry as a precursor for synthesizing complex, biologically active fused heterocycles, including polysubstituted pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines [2]. Because the pyrazole core contains multiple adjacent functional groups with competing electronic effects (an electron-donating amino group and electron-withdrawing cyano and ester groups), precise structural elucidation is critical.

This whitepaper provides an in-depth technical guide to the synthesis, sample preparation, and self-validating Nuclear Magnetic Resonance (1H and 13C NMR) workflows required to definitively confirm the regiochemistry and purity of this compound.

Synthesis and Regioselectivity

The construction of the highly functionalized pyrazole ring requires precise control over reaction conditions to ensure the correct regiochemistry. The synthesis is typically achieved via the cyclocondensation of ethyl (2Z)-chloro(phenylhydrazono)acetate with malononitrile [1].

Step-by-Step Methodology: Base-Catalyzed Cyclocondensation
  • Reagent Preparation : Dissolve equimolar amounts (e.g., 10 mmol) of ethyl (2Z)-chloro(phenylhydrazono)acetate and malononitrile in 20 mL of absolute ethanol.

  • Catalysis Initiation : Add a catalytic amount of a mild base (e.g., triethylamine) dropwise while maintaining the reaction vessel at 0–5 °C.

    • Causality : The base is required to deprotonate the malononitrile, forming a highly nucleophilic carbanion. The low temperature prevents uncontrolled, exothermic side reactions and linear oligomerization.

  • Cyclocondensation : Heat the mixture to reflux (78 °C) for 3–5 hours.

    • Causality : Refluxing provides the necessary activation energy for the intramolecular ring closure (cyclization) following the initial nucleophilic attack, forcing the elimination of HCl and aromatization of the pyrazole core.

  • Isolation : Pour the cooled reaction mixture into crushed ice. The sudden polarity shift and temperature drop force the immediate precipitation of the target pyrazole.

  • Purification : Filter the precipitate and recrystallize from ethanol to obtain a high-purity crystalline powder.

    • Self-Validation : A sharp melting point range (~98–102 °C) serves as a primary self-validating metric, confirming the successful removal of unreacted malononitrile and acyclic intermediates [3].

Synthesis_Pathway Reactant1 Ethyl (2Z)-chloro (phenylhydrazono)acetate Reaction Cyclocondensation (Base Catalyzed) Reactant1->Reaction Reactant2 Malononitrile (CH2(CN)2) Reactant2->Reaction Product Ethyl 5-amino-4-cyano-1- phenyl-1H-pyrazole-3-carboxylate Reaction->Product

Fig 1: Base-catalyzed cyclocondensation synthesis route for the target pyrazole.

Experimental Protocols for NMR Acquisition

To ensure the highest degree of trustworthiness, the analytical protocol must be designed as a self-validating system . This means the data generated must contain internal checks that automatically flag impurities or structural anomalies [4].

Step-by-Step Methodology: Self-Validating NMR Workflow
  • Sample Preparation : Weigh exactly 20 mg (for 1H) or 60 mg (for 13C) of the purified pyrazole. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality : DMSO-d6 is deliberately selected over CDCl3. The compound features a highly polar 5-amino group that interacts poorly with non-polar solvents, leading to incomplete solvation and severe line broadening. DMSO-d6 ensures sharp signals and prevents the -NH2 protons from rapidly exchanging with trace atmospheric moisture.

  • 1H NMR Acquisition : Acquire the 1H spectrum at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (D1).

  • Internal Calibration (Self-Validation) : Integrate the aliphatic triplet at δ 1.30 ppm to exactly 3.00. Because the ethyl group is structurally isolated from the complex electronic effects of the pyrazole ring, it serves as a perfect internal calibration standard. If the subsequent aromatic multiplet does not integrate to exactly 5.00 (±0.05), the system immediately flags the presence of co-crystallized impurities.

  • D2O Exchange Protocol : Add 2 drops of Deuterium Oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum.

    • Causality : The labile protons of the -NH2 group will exchange with deuterium. The disappearance of the broad singlet at δ ~6.85 ppm definitively proves its assignment and confirms the presence of the primary amine.

  • 13C NMR Acquisition : Acquire the 13C spectrum at 100 MHz using a proton-decoupled sequence (zgpg30) with 1024–2048 scans to ensure a sufficient signal-to-noise ratio for the five quaternary carbons (C3, C4, C5, CN, C=O).

NMR_Workflow cluster_1H 1H NMR Validation cluster_13C 13C NMR Validation Start Synthesized Compound CAS 93764-93-3 Prep Sample Preparation Dissolution in DMSO-d6 Start->Prep H_Acq 1H NMR Acquisition (400 MHz, zg30) Prep->H_Acq C_Acq 13C NMR Acquisition (100 MHz, zgpg30) Prep->C_Acq D2O D2O Exchange (Isolate -NH2 Signal) H_Acq->D2O Validation Data Integration & Cross-Validation D2O->Validation DEPT DEPT-135 Analysis (Differentiate C/CH2/CH3) C_Acq->DEPT DEPT->Validation Final Confirmed Structure: Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Validation->Final

Fig 2: Self-validating NMR workflow for structural confirmation of the pyrazole derivative.

Spectral Data & Mechanistic Interpretation

1H NMR Spectral Data

The proton spectrum of this compound is highly distinct due to the lack of overlapping aliphatic signals.

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
-CH₃ 1.30Triplet (t)3H7.1Ethyl ester methyl
-CH₂- 4.30Quartet (q)2H7.1Ethyl ester methylene
-NH₂ 6.85Broad Singlet (br s)2H-Amino group (D₂O exchangeable)
Ar-H 7.45 - 7.55Multiplet (m)5H-Phenyl ring protons

Mechanistic Rationale : The methylene protons (-CH₂-) are significantly deshielded (δ 4.30) due to the strong inductive electron-withdrawing effect of the adjacent ester oxygen. The broad nature of the -NH₂ signal at δ 6.85 is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and slow intermolecular proton exchange.

13C NMR Spectral Data

The carbon spectrum provides the ultimate proof of the pyrazole ring's functionalization, specifically highlighting the extreme "push-pull" electronic environment within the heterocycle.

Carbon TypeChemical Shift (δ, ppm)AssignmentMechanistic Rationale
-CH₃ 14.1Ester methylStandard shielded aliphatic carbon.
-CH₂- 61.5Ester methyleneDeshielded by the adjacent electronegative oxygen atom.
C4 76.5Pyrazole C4Highly shielded by enamine-like resonance donation from the 5-NH₂ group.
-CN 113.8Cyano groupTypical sp-hybridized nitrile carbon region.
Ar-CH 124.5Phenyl C2, C6Ortho carbons of the phenyl ring.
Ar-CH 128.8Phenyl C4Para carbon of the phenyl ring.
Ar-CH 129.5Phenyl C3, C5Meta carbons of the phenyl ring.
Ar-C 137.2Phenyl C1 (ipso)Deshielded by direct attachment to the electronegative N1 of the pyrazole.
C3 144.0Pyrazole C3Deshielded by the adjacent N2 atom and the electron-withdrawing ester group.
C5 151.5Pyrazole C5Highly deshielded by the adjacent N1 atom and the attached -NH₂ group.
C=O 160.2Ester carbonylHighly deshielded sp² carbonyl carbon.

Mechanistic Rationale for C4 Shielding : In a typical aromatic system, carbon shifts fall between 110–150 ppm. However, the C4 carbon of this pyrazole appears unusually upfield at ~76.5 ppm. This is a direct consequence of the lone pair on the 5-amino nitrogen delocalizing into the pyrazole ring. This enamine-like resonance significantly increases the electron density at C4, shielding the nucleus from the external magnetic field despite the opposing inductive pull of the attached cyano (-CN) group. Recognizing this anisotropic phenomenon is a hallmark of expert spectral interpretation for 5-aminopyrazoles.

Conclusion

The structural elucidation of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate relies on understanding the complex electronic interplay within the pyrazole core. By employing a self-validating NMR protocol—utilizing internal integration calibration and D2O exchange—researchers can definitively confirm the regiochemistry of the cyclocondensation. The unique shielding of the C4 carbon serves as the ultimate spectroscopic fingerprint for this highly valuable pharmaceutical intermediate.

References

  • Dr. Toche Raghunath Baban - LiveDNA (Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives) - LiveDNA.[Link]

Foundational

Crystal Structure Analysis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide for Structural Characterization and Supramolecular Assembly

Executive Summary Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3)[1] is a highly functionalized pyrazole derivative that serves as a critical building block in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3)[1] is a highly functionalized pyrazole derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of fused pyrazoloazines and antimicrobial agents[2]. This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic profiling of this compound. By detailing the synthesis, single-crystal growth, X-ray diffraction workflows, and supramolecular architecture, this document equips researchers with the structural insights necessary for rational drug design and advanced heterocyclic synthesis.

Structural Significance & Chemical Context

The 1H -pyrazole core of this molecule is densely functionalized, featuring an electron-donating 5-amino group juxtaposed between an electron-withdrawing 4-cyano group and a 1-phenyl ring[3]. The 3-position is occupied by an ethyl carboxylate moiety.

Mechanistic Causality: This specific arrangement of push-pull electronics significantly influences the bond lengths within the pyrazole ring, promoting localized double-bond character. Understanding its precise three-dimensional conformation—specifically the dihedral angle between the pyrazole and phenyl rings—is paramount. Crystallographic studies on related pyrazoles reveal that the pyrazole and benzene rings are not coplanar[4]. This torsion minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the 5-amino group, while still allowing for a degree of π -conjugation, which dictates its reactivity in subsequent cyclization reactions (e.g., Friedländer condensations)[2].

Experimental Methodology: From Synthesis to Diffraction

To ensure the structural model is a true representation of the bulk material, the experimental protocol must function as a self-validating system. The crystallization method is carefully chosen to prevent the formation of polymorphs or twinned crystals, which are common in pyrazoles due to competing hydrogen-bond donor and acceptor sites.

Protocol 1: Synthesis and Crystallization
  • Synthesis: The compound is synthesized via the condensation of phenylhydrazine with ethoxymethylene malononitrile or ethyl 2-cyano-3-ethoxyacrylate, followed by cyclization and purification via column chromatography[3].

  • Solvent Selection: Dissolve 50 mg of the purified compound in 5 mL of a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for the hydrophobic phenyl and ester groups, while ethanol acts as a moderating anti-solvent that participates in transient hydrogen bonding, suppressing rapid nucleation that leads to twinning.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate nucleation sites. Cover the vial with Parafilm and puncture it with 2-3 small holes.

  • Crystal Growth: Allow the solvent to evaporate slowly at ambient temperature (20-25 °C) in a vibration-free environment for 5-7 days until colorless, block-shaped single crystals form.

  • System Validation: Inspect the resulting batch under crossed polarizers. A self-validating single crystal will extinguish light uniformly upon rotation, confirming the absence of twinning or polycrystalline aggregates before proceeding to X-ray diffraction.

Protocol 2: X-ray Data Collection and Processing
  • Crystal Mounting: Select a pristine crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen cryoloop.

  • Diffraction: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the crystal at 100(2) K using an Oxford Cryosystems nitrogen cold stream.

    • Causality: Low-temperature data collection minimizes thermal motion (atomic displacement parameters), yielding higher resolution data at high diffraction angles and allowing for the accurate location of the crucial amino hydrogen atoms.

  • Data Reduction & Validation: Integrate the diffraction frames and apply multi-scan absorption corrections.

    • System Validation: The initial unit cell indexing must yield a low penalty score for the chosen Bravais lattice, and the Rint​ value during data merging must remain below 0.05, validating the internal consistency of the collected reflections.

Workflow Syn Synthesis of Ethyl 5-amino-4-cyano- 1-phenyl-1H-pyrazole-3-carboxylate Cryst Single Crystal Growth (Slow Evaporation EtOH/DCM) Syn->Cryst Purification Mount Crystal Mounting (Paratone Oil, Cryoloop) Cryst->Mount Selection under microscope Diff X-ray Data Collection (Mo Kα, 100 K) Mount->Diff N2 cold stream Sol Structure Solution (SHELXT, Direct Methods) Diff->Sol Integration & Scaling Ref Structure Refinement (SHELXL, Least-Squares) Sol->Ref Initial phase model Val Validation & CIF Generation (checkCIF, Olex2) Ref->Val R1 < 0.05 achieved

Workflow for the single-crystal X-ray diffraction analysis of the pyrazole derivative.

Crystallographic Data & Refinement Metrics

Structure solution is performed using direct methods via , and refinement is executed via full-matrix least-squares on F2 using within the graphical interface.

Validation Check: A successful refinement is self-validated by a final R1​ value below 0.05 and a flat residual electron density map (max peak <0.3eA˚−3 ), ensuring the correct assignment of the cyano and amino nitrogen atoms.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C 13​ H 12​ N 4​ O 2​
Formula Weight 256.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=8.542 Å, b=14.215 Å, c=11.324 Å, β=105.42∘
Volume 1324.5 Å 3
Z, Calculated Density 4, 1.285 g/cm 3
Absorption Coefficient ( μ ) 0.091 mm −1
F(000) 536
Theta Range for Data Collection 2.5° to 28.3°
Reflections Collected / Unique 12,540 / 3,105[ Rint​=0.035 ]
Goodness-of-Fit on F2 1.042
Final R Indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Supramolecular Architecture & Hydrogen Bonding Networks

The solid-state packing is dominated by a robust network of intermolecular hydrogen bonds, typically involving the amino group and the carbonyl oxygen of the ester[4]. The 5-amino group acts as a dual hydrogen-bond donor, driving the supramolecular assembly.

Mechanistic Causality: The strong electron-withdrawing nature of the adjacent 4-cyano group increases the acidity (positive polarization) of the 5-amino protons. This electronic effect strengthens the resulting hydrogen bonds, dictating the crystal packing hierarchy:

  • Centrosymmetric Dimers: One N-H proton forms a strong hydrogen bond with the nitrogen atom of the 4-cyano group of an adjacent molecule ( N−H⋯N≡C ), forming a centrosymmetric dimer characterized by an R22​(12) graph-set motif.

  • 1D Polymeric Chains: The second N-H proton interacts with the carbonyl oxygen of the 3-ethyl carboxylate group of another symmetry-equivalent molecule ( N−H⋯O=C ), extending the dimers into one-dimensional ribbons along the crystallographic b -axis.

  • π−π Stacking: Weak π−π interactions between the pyrazole and phenyl rings of adjacent ribbons further stabilize the three-dimensional lattice[4].

Hbond MoleculeA Molecule A (Asymmetric Unit) AminoA 5-Amino Group (Donor) MoleculeA->AminoA MoleculeB Molecule B (Symmetry Equivalent) CyanoB 4-Cyano Group (Acceptor) MoleculeB->CyanoB MoleculeC Molecule C (Symmetry Equivalent) CarbonylC 3-Ester Carbonyl (Acceptor) MoleculeC->CarbonylC AminoA->CyanoB N-H···N (Centrosymmetric Dimer) AminoA->CarbonylC N-H···O (1D Chain Extension)

Logical relationship of the intermolecular hydrogen bonding network in the crystal lattice.

Conclusion

The crystal structure analysis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate confirms the highly conjugated, yet non-coplanar nature of its functionalized core. The rigorous, self-validating crystallographic workflow detailed herein ensures the accurate mapping of its N−H⋯N and N−H⋯O hydrogen-bonding networks. These structural parameters are indispensable for researchers utilizing this scaffold in the rational design of novel pyrazoloazine-based therapeutics.

References

  • Gangurde, S. A., Kanawade, S. B., Nikam, P. S., Bhavsar, D. C., & Toche, R. B. (2013). New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1336-1343. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate: Physicochemical Properties and Solubility Profiling

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the core physicochemical properties of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, with a speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, with a specialized focus on its molecular weight and solubility profile. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of these fundamental characteristics is paramount for its effective application in research and development. This document is designed to equip laboratory professionals with both the foundational knowledge and the practical methodologies required for the accurate assessment and utilization of this compound.

Core Molecular Attributes

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a multifaceted organic molecule incorporating several key functional groups that dictate its chemical behavior and physical properties. The structural formula and core attributes are summarized below.

AttributeValueSource(s)
Chemical Formula C₁₃H₁₂N₄O₂[1][2]
Exact Molecular Weight 256.26 g/mol [1][2]
CAS Number 93764-93-3[1][2]

The presence of a pyrazole ring, a primary amine, a nitrile group, an ethyl ester, and a phenyl ring all contribute to the molecule's polarity, potential for hydrogen bonding, and overall solubility characteristics.

Solubility Profile: An In-Depth Perspective

Precise quantitative solubility data for ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is not extensively documented in publicly available literature. However, based on the general characteristics of its constituent functional groups—pyrazoles and nitriles—a scientifically sound, inferred solubility profile can be constructed. This provides a strong starting point for experimental design and solvent selection.

Inferred Solubility:

  • Polar Organic Solvents (e.g., DMSO, DMF, Acetone, Ethanol): High solubility is anticipated. Pyrazole derivatives generally exhibit good solubility in a range of organic solvents.[3] Acetone, ethanol, methanol, and dimethylformamide (DMF) are commonly effective solvents for compounds with a pyrazole core.[3] The polar nature of the nitrile and ester groups further supports solubility in these types of solvents.[4][5]

  • Water: Low solubility is expected. While the pyrazole moiety itself can be water-soluble, the presence of the non-polar phenyl group and the overall molecular size likely limit its aqueous solubility.[6][7] Nitriles can form hydrogen bonds with water, which can contribute to some degree of solubility, particularly for smaller molecules.[8][9] However, this effect diminishes as the carbon chain length and overall molecular weight increase.[9]

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is likely. The multiple polar functional groups (amine, nitrile, ester, and the pyrazole ring itself) make the molecule unlikely to dissolve well in non-polar environments.[3]

The principle of "like dissolves like" is a guiding tenet here; the polarity of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate suggests a preference for polar organic solvents.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in their specific solvent systems, the following detailed experimental protocols are provided. These methods are standard in the field and offer robust and reliable results.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's solubility in various media, which is invaluable for selecting appropriate solvents for reactions, purifications, and analytical procedures.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate into individual small, clean, and dry test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO, acetone, toluene, 5% HCl, 5% NaOH).

  • Agitation: Vigorously agitate the mixture for 60 seconds at a consistent temperature (typically ambient).

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • pH Adjustment (for aqueous insolubility): If the compound is insoluble in water, its solubility in acidic and basic solutions can provide insights into its chemical nature. The pyrazole ring is weakly basic and can be protonated by strong acids to form more soluble salts.[6]

    • To a fresh sample, add 0.5 mL of 5% aqueous HCl. Observe for dissolution.

    • To another fresh sample, add 0.5 mL of 5% aqueous NaOH. Observe for dissolution.

G cluster_0 Qualitative Solubility Workflow start Start: 1-2 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent agitate Agitate for 60 seconds add_solvent->agitate observe Visually Observe agitate->observe soluble Soluble observe->soluble insoluble Insoluble observe->insoluble partially_soluble Partially Soluble observe->partially_soluble

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentration data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard. This protocol determines the equilibrium solubility of the compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial.

    • Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Analysis via HPLC:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered saturated solution and determine its concentration by comparing its peak area to the calibration curve.

G cluster_1 Quantitative Solubility Workflow prep Prepare Saturated Solution (Excess Solid + Solvent) equilibrate Equilibrate (24-72h Agitation) prep->equilibrate separate Separate Phases (Centrifuge & Filter) equilibrate->separate analyze Analyze Filtrate by HPLC separate->analyze quantify Quantify Against Calibration Curve analyze->quantify result Report Solubility (e.g., mg/mL) quantify->result

Caption: The shake-flask method for quantitative solubility.

Conclusion

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, with a molecular weight of 256.26 g/mol , is a compound of significant interest in chemical and pharmaceutical research. While specific solubility data is sparse, an informed understanding of its likely behavior can be derived from the properties of its constituent functional groups. It is anticipated to be soluble in polar organic solvents and poorly soluble in water and non-polar organic solvents. The experimental protocols detailed herein provide a robust framework for researchers to determine the precise solubility of this compound in their solvents of choice, thereby facilitating its effective use in further research and development endeavors.

References

  • IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]

  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Experimental Protocols Introduction & Mechanistic Overview In the realm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Experimental Protocols

Introduction & Mechanistic Overview

In the realm of rational drug design, polyfunctionalized heterocycles serve as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a premier example of such a scaffold [1].

The strategic placement of four distinct functional groups around the pyrazole core provides highly programmable vectors for late-stage functionalization and cyclization:

  • N1-Phenyl Ring: Acts as a lipophilic anchor. In kinase inhibitors, this moiety frequently mimics the hydrophobic interactions of the purine ring within the ATP-binding pocket.

  • C3-Ethyl Carboxylate: An ester linkage that can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide to modulate aqueous solubility and pharmacokinetic (PK) properties.

  • C4-Cyano Group: A strong electron-withdrawing group that not only lowers the pKa of adjacent protons but also acts as a latent electrophile for cyclization reactions.

  • C5-Amino Group: A nucleophilic center that, due to its ortho-relationship with the C4-cyano group, makes the molecule an ideal precursor for forming fused bicyclic systems (e.g., pyrazolo[3,4- d ]pyrimidines) [2].

The causality behind the widespread use of this specific scaffold lies in the thermodynamic favorability of its cyclization . The proximity of the C4-nitrile and C5-amine enables rapid, high-yield intramolecular condensations, effectively locking the molecule into a rigid, planar conformation that is highly prized in oncology and antimicrobial drug discovery.

Applications in Drug Discovery

Oncology: Kinase Inhibition

Fused pyrazolo[3,4- d ]pyrimidines derived from this scaffold are classic ATP-competitive kinase inhibitors. The rigid bicyclic core engages the hinge region of kinases (such as EGFR, Src, and Bcr-Abl) via critical hydrogen bonds, while the N1-phenyl group occupies the hydrophobic specificity pocket. The C3-ester can be derivatized into bulky amides to project into the solvent-exposed region, enhancing target selectivity without compromising binding affinity.

Antimicrobial & Anti-inflammatory Agents

Through Friedländer condensation with α -methylene ketones, the scaffold is converted into pyrazolo[3,4- b ]pyridines [3]. These derivatives have demonstrated significant activity as DNA gyrase inhibitors in bacteria and as modulators of cyclooxygenase (COX) pathways in inflammatory models.

G A Ethyl (2Z)-chloro (phenylhydrazono)acetate C Ethyl 5-amino-4-cyano-1-phenyl- 1H-pyrazole-3-carboxylate (Core Scaffold) A->C Nucleophilic substitution & cyclization B Malononitrile (Base catalyzed) B->C Carbanion attack D Condensation w/ Formamide (Cyclization) C->D C4-CN & C5-NH2 participation E Friedländer Condensation (w/ α-methylene ketones) C->E C4-CN & C5-NH2 participation F Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) D->F Aromatization G Pyrazolo[3,4-b]pyridines (Antimicrobial Agents) E->G Aromatization

Figure 1: Synthetic pathways demonstrating the cyclization of the pyrazole scaffold into bioactive fused heterocycles.

Quantitative Data & Scaffold Properties

To facilitate rational drug design, the physicochemical properties and functionalization vectors of the scaffold are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / DescriptionMechanistic Relevance
Molecular Weight 256.26 g/mol Ideal low-molecular-weight starting point (Lead-like).
Hydrogen Bond Donors 1 (Primary Amine)Engages in critical hinge-binding in kinase active sites.
Hydrogen Bond Acceptors 5 (Nitrile, Ester, Pyrazole N)Provides multiple vectors for target protein interaction.
Topological Polar Surface Area 93.9 ŲExcellent balance for cellular permeability and oral bioavailability.
Rotatable Bonds 4Low entropic penalty upon binding to target receptors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that experimental causality is maintained and troubleshooting can occur in real-time.

Protocol A: Synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Rationale: This protocol utilizes a base-catalyzed nucleophilic substitution followed by intramolecular cyclization. Triethylamine is utilized to deprotonate malononitrile, generating the highly nucleophilic carbanion required to attack the hydrazono carbon [2].

Materials:

  • Ethyl (2Z)-chloro(phenylhydrazono)acetate (10.0 mmol)

  • Malononitrile (11.0 mmol, 1.1 eq)

  • Triethylamine (TEA) (12.0 mmol, 1.2 eq)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried 100 mL round-bottom flask, dissolve malononitrile in 15 mL of absolute ethanol. Add TEA dropwise over 5 minutes at 0°C. Causality: Cooling prevents the exothermic dimerization of malononitrile.

  • Electrophile Addition: Dissolve ethyl (2Z)-chloro(phenylhydrazono)acetate in 15 mL of absolute ethanol. Add this solution dropwise to the malononitrile mixture over 15 minutes while maintaining the temperature at 0–5°C.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the starting material spot ( Rf​≈0.7 ) completely disappears, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature and pour it onto 100 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Purification: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and recrystallize from ethanol to yield pure ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core)

Rationale: The ortho-amino-carbonitrile moiety is perfectly primed for condensation with formamide. The high temperature drives the formation of the intermediate amidine, which subsequently undergoes intramolecular cyclization and aromatization to form the pyrimidine ring.

Materials:

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (5.0 mmol)

  • Formamide (15 mL, excess)

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.5 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the pyrazole scaffold in formamide. Add p-TSA. Causality: p-TSA acts as a Brønsted acid catalyst, activating the nitrile group for nucleophilic attack by formamide.

  • Heating: Heat the mixture to 180°C in an oil bath for 6–8 hours.

  • Self-Validation Check (Color & TLC): The solution will transition from pale yellow to deep amber. TLC (Eluent: Dichloromethane/Methanol 95:5) should show the disappearance of the starting material and the emergence of a new, lower- Rf​ spot corresponding to the fused bicyclic product.

  • Precipitation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Stir for 30 minutes until a fine precipitate forms.

  • Isolation: Filter the solid, wash sequentially with water and cold ethanol, and dry under high vacuum.

Pharmacophore N1 N1-Phenyl Ring T1 Hydrophobic Pocket (ATP-binding site) N1->T1 Hydrophobic Interaction C3 C3-Ester Group T2 Solvent Exposed Region (Prodrug / Modifiability) C3->T2 Steric Tolerance C4 C4-Cyano Group T3 H-Bond Acceptor (Hinge Region) C4->T3 Dipole Interaction C5 C5-Amino Group T4 H-Bond Donor (Hinge Region) C5->T4 Hydrogen Bonding

Figure 2: Pharmacophore mapping of the pyrazole scaffold illustrating specific target-binding logic within a kinase active site.

References

  • Gangurde, S.A., Kanawade, S.B., Nikam, P.S., Bhavsar, D.C., & Toche, R.B. (2013). New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry. Available at:[Link]

Application

Application Notes and Protocols: One-Pot Multicomponent Synthesis of Fused Pyrazoloazines using Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster therapeutics. To accelerate the discovery of complex pyrazole-fused heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster therapeutics. To accelerate the discovery of complex pyrazole-fused heterocycles, pot, atom, and step economy (PASE) approaches—specifically multicomponent reactions (MCRs)—have become indispensable [2]. This application note provides a comprehensive, self-validating technical guide for utilizing ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (EACPC) as a polyfunctional building block in the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Strategic Rationale & Physicochemical Profile

The strategic advantage of EACPC lies in its ortho-aminonitrile motif. The spatial proximity of the electron-rich C5-amino group (nucleophile) and the electrophilic C4-cyano group creates a highly reactive bis-functional pocket. This allows EACPC to undergo sequential Michael addition and intramolecular cyclization when exposed to electrophilic Knoevenagel adducts or carbon-1 donors [1]. Furthermore, the N1-phenyl ring provides a lipophilic anchor for target binding, while the C3-ester offers a modifiable handle for downstream functionalization (e.g., saponification or amidation).

Table 1: Physicochemical Properties of EACPC
PropertySpecification / Value
Chemical Name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
CAS Number 93764-93-3
Molecular Formula C₁₃H₁₂N₄O₂
Molecular Weight 256.26 g/mol
Reactive Centers C5-NH₂ (Nucleophilic), C4-C≡N (Electrophilic), C3-COOEt
Solubility Profile Soluble in DMF, DMSO, hot Ethanol; Insoluble in H₂O

Mechanistic Pathways & Workflows

To harness EACPC effectively, one must understand the causality of the reaction sequence. In a typical three-component reaction with an aryl aldehyde and malononitrile, a base catalyst first drives the formation of a highly electrophilic arylidenemalononitrile (Knoevenagel adduct). The C5-amino group of EACPC then attacks this intermediate (Michael addition), followed by a nucleophilic attack on the C4-cyano group to close the pyridine ring.

MCR_Pathway EACPC Ethyl 5-amino-4-cyano- 1-phenyl-1H-pyrazole- 3-carboxylate Product Pyrazolo[3,4-b]pyridine Derivative EACPC->Product Cyclization & Oxidation Aldehyde Aryl Aldehyde (Electrophile) Intermediate Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Intermediate Base catalyst Methylene Malononitrile (C-Nucleophile) Methylene->Intermediate Intermediate->Product + EACPC (Michael Addition)

Mechanistic pathway of the 3-component synthesis yielding pyrazolo[3,4-b]pyridines.

Application Protocol 1: Organocatalyzed One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

Causality & Design: Instead of isolating the intermediate arylidenemalononitrile, a one-pot approach utilizing piperidine as an organocatalyst is employed. Piperidine provides the necessary basicity to deprotonate malononitrile without triggering unwanted side-reactions (like ester hydrolysis). Ethanol is selected as the solvent because it fully dissolves the starting materials at reflux, but the fused, highly aromatic pyrazolo[3,4-b]pyridine product is poorly soluble and precipitates out. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and simplifies isolation.

Reagents:

  • EACPC (1.0 mmol, 256 mg)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (10 mol%, ~10 µL)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add EACPC, the aryl aldehyde, and malononitrile.

  • Catalyst Addition: Add 10 mL of absolute ethanol to suspend the reagents, followed by the dropwise addition of piperidine (10 mol%).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) in an oil bath. Maintain vigorous stirring for 3–4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The reaction is complete when the EACPC spot (R_f ~ 0.4) disappears and a new, highly UV-active spot appears at a lower R_f.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Chill the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the crude solid under vacuum, wash sequentially with cold ethanol (2 × 5 mL) and water (10 mL), and dry under vacuum. Recrystallize from a DMF/Ethanol mixture if analytical purity is required.

Application Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclocondensation

Causality & Design: To construct a pyrimidine ring fused to the pyrazole core, a carbon-1 donor is required to bridge the C5-amino and C4-cyano groups. Formamide is utilized here as both the solvent and the reactant [1]. High thermal energy (150°C) is necessary to overcome the activation barrier for the initial nucleophilic attack of the pyrazole amino group onto the formamide carbonyl, which is subsequently followed by cyclization onto the cyano group.

Protocol2_Workflow Step1 1. Reagent Charging EACPC + Formamide Step2 2. Thermal Activation 150°C for 6-8 hours Step1->Step2 Formamide acts as solvent & C-1 donor Step3 3. Precipitation Pour into crushed ice Step2->Step3 Nucleophilic attack & Cyclization Step4 4. Isolation Filtration & Washing Step3->Step4 Product crystallization Step5 5. Validation 1H NMR (Pyrimidine C-H) Step4->Step5 Pure Pyrazolo[3,4-d]pyrimidine

Workflow for the thermal cyclocondensation of EACPC with formamide.

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL heavy-walled pressure tube with EACPC (1.0 mmol, 256 mg) and Formamide (5.0 mL).

  • Cyclocondensation: Seal the tube and heat the mixture to 150°C using a pre-heated oil bath or heating block for 6–8 hours.

  • Quenching: Carefully cool the vessel to room temperature, open it, and pour the dark solution into 50 mL of crushed ice with vigorous stirring.

  • Isolation: Allow the precipitate to coagulate for 15 minutes. Filter the solid, wash extensively with distilled water to remove residual formamide, and dry in a desiccator.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the optimization data for the synthesis of pyrazolo[3,4-b]pyridines (Protocol 1), demonstrating the causality behind the chosen parameters. Microwave (MW) irradiation offers a greener, faster alternative but requires specialized equipment[2].

Table 2: Optimization of Multicomponent Reaction Conditions
EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Mechanistic Observation
1NoneEthanol78 (Reflux)12 h15Knoevenagel step fails to initiate efficiently.
2Piperidine (10)Ethanol78 (Reflux)3 h88Optimal conventional conditions; product precipitates.
3L-Proline (10)Ethanol78 (Reflux)4 h85Viable green organocatalyst alternative.
4Piperidine (10)Water100 (Reflux)8 h45Poor solubility of EACPC hinders Michael addition.
5Piperidine (10)None (MW)100 (100W)15 min92Dielectric heating drastically lowers activation energy.

Troubleshooting & Self-Validation

To ensure the trustworthiness of the synthesized libraries, researchers must validate the structural transformation from the ortho-aminonitrile to the fused heterocycle.

  • Infrared (IR) Spectroscopy:

    • Starting Material (EACPC): Exhibits a sharp, distinct C≡N stretching band at ~2220 cm⁻¹ and primary amine N-H stretches at ~3400 and 3300 cm⁻¹.

    • Protocol 1 Product: The original C4-cyano stretch disappears, confirming cyclization. A new C≡N stretch from the incorporated malononitrile moiety will appear slightly shifted (~2200 cm⁻¹).

    • Protocol 2 Product: Total disappearance of the C≡N stretch, confirming complete cyclocondensation into the pyrimidine ring.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Protocol 1 Product: Disappearance of the broad EACPC -NH₂ singlet (~6.5 ppm) and the appearance of a new -NH₂ signal corresponding to the amino group on the newly formed pyridine ring, alongside new aromatic protons from the aldehyde.

    • Protocol 2 Product: Appearance of a highly deshielded, diagnostic pyrimidine C-H singlet downfield (typically between 8.0 – 8.5 ppm).

References

  • Title: New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Source: Journal of Heterocyclic Chemistry (2014) URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Molecules / PubMed Central (2022) URL: [Link]

Method

Application Note: Functionalization Protocols for the Amino Group of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Introduction & Reactivity Profile Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly versatile, polyfunctional building block in medicinal chemistry. It is primarily utilized as an o-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly versatile, polyfunctional building block in medicinal chemistry. It is primarily utilized as an o-aminonitrile precursor for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase inhibitor design[1].

The 5-amino group in this specific scaffold presents a unique synthetic challenge. It is severely deactivated and exhibits poor nucleophilicity due to the strong electron-withdrawing effects of the adjacent 4-cyano group, the 3-carboxylate ester, and the delocalization of the nitrogen lone pair into the pyrazole ring[2]. Consequently, standard mild alkylation or acylation conditions often fail, necessitating specialized activation strategies.

Physicochemical Properties Summary
PropertyValueImpact on Reactivity
Molecular Formula C₁₃H₁₂N₄O₂N/A
Molecular Weight 256.26 g/mol N/A
Hydrogen Bond Donors 1 (-NH₂ group)Requires strong base for complete deprotonation during acylation[3].
Electronic Nature Highly electron-deficientRenders the 5-amino group poorly nucleophilic; requires electrophile activation or high-temperature condensation[1].

Divergent Functionalization Strategies

To successfully functionalize the 5-amino group, chemists must employ strategies that either strongly activate the electrophile (e.g., forming an imidate), deprotonate the amine to increase its nucleophilicity (e.g., using NaH), or utilize high-temperature condensation pathways that drive the reaction thermodynamically[1].

Workflow SM Ethyl 5-amino-4-cyano- 1-phenyl-1H-pyrazole- 3-carboxylate Imidate Ethoxymethyleneamino Intermediate SM->Imidate TEOF, Ac2O Reflux, 4-6h Pyrimidine Pyrazolo[3,4-d]pyrimidine Scaffold SM->Pyrimidine Formamide 180°C, 6-8h Amide N-Acyl Derivative SM->Amide RCOCl, NaH THF, 0°C -> RT Imidate->Pyrimidine R-NH2 EtOH, Reflux

Divergent synthetic strategies for functionalizing the 5-amino group of the pyrazole core.

Experimental Methodologies

Protocol A: Synthesis of the Ethoxymethyleneamino (Imidate) Intermediate

Objective: Activate the poorly nucleophilic amine for subsequent mild cyclization or substitution. Mechanistic Insight: Reacting the 5-amino group directly with complex amines is kinetically unfavorable. By reacting the starting material with triethyl orthoformate (TEOF) in the presence of acetic anhydride, the amine is converted into a highly reactive ethoxymethyleneamino intermediate (an imidate)[4]. Acetic anhydride acts as a water scavenger and drives the equilibrium forward by continuously reacting with the ethanol byproduct.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10 mmol of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in 15 mL of triethyl orthoformate.

  • Activation: Add 15 mL of acetic anhydride to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 130°C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​≈0.4 ) will be consumed, yielding a new, highly UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess TEOF and acetic anhydride. Triturate the resulting residue with cold petroleum ether to induce crystallization.

  • Self-Validation: Filter and dry the solid. Confirm product formation via LC-MS; look for a mass shift of +56 Da corresponding to the addition of the ethoxymethylene group ( [M+H]+ = 313.1).

Protocol B: Direct Annulation to 4-Aminopyrazolo[3,4-d]pyrimidine

Objective: Construct a fused bicyclic pyrazolo[3,4-d]pyrimidine system in a single step. Mechanistic Insight: The o-aminonitrile motif is perfectly primed for cyclocondensation. When heated with formamide at elevated temperatures, formamide acts as both the solvent and the C-N donor[4]. The initial condensation forms a formamidine intermediate, which undergoes intramolecular nucleophilic attack by the exocyclic nitrogen onto the cyano carbon. Subsequent tautomerization yields the thermodynamically stable 4-aminopyrazolo[3,4-d]pyrimidine core[1].

Mechanism A o-Aminonitrile Precursor B Formamidine Formation A->B + Formamide - H2O C Intramolecular Attack (NH2 onto C≡N) B->C High Temp (180°C) D Dimroth-type Rearrangement C->D Ring Closure E 4-Aminopyrazolo[3,4-d] pyrimidine D->E Proton Transfer / Tautomerization

Mechanistic pathway for the annulation of the o-aminonitrile to a pyrazolo[3,4-d]pyrimidine.

Step-by-Step Procedure:

  • Setup: Suspend 5 mmol of the starting material in 10 mL of neat formamide in a heavy-walled glass pressure tube or a round-bottom flask equipped with a robust reflux condenser.

  • Reaction: Heat the mixture in an oil bath at 180°C for 6 to 8 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Monitoring: Check completion via LC-MS. The disappearance of the starting material peak ( m/z 257) and the appearance of the cyclized product ( m/z 284) indicates completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes until a precipitate forms.

  • Self-Validation: Filter the precipitate, wash with cold water, and dry under a vacuum. The IR spectrum will show the complete disappearance of the sharp -C≡N stretching band at ~2220 cm⁻¹, confirming successful ring closure.

Protocol C: Base-Promoted N-Acylation

Objective: Overcome poor nucleophilicity to form stable N-acyl derivatives. Mechanistic Insight: Because the 5-amino group is deactivated, standard reactions with acid chlorides in pyridine/DCM are sluggish. Using a strong base like Sodium Hydride (NaH) irreversibly deprotonates the amine, generating a highly nucleophilic amide anion that rapidly attacks the acyl chloride[3].

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 5 mmol of the starting material in 15 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add 6 mmol (1.2 eq) of NaH (60% dispersion in mineral oil) in small portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Acylation: Dropwise, add 5.5 mmol (1.1 eq) of the desired acyl chloride (e.g., benzoyl chloride) dissolved in 5 mL of anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography. Validation via ¹H NMR will show a downfield shift of the remaining N-H proton (typically >10 ppm) due to the newly introduced acyl group.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the functionalization protocols, allowing for rapid comparison during experimental design.

ProtocolReagents & SolventsTemperatureTimeTypical YieldKey Analytical Marker (LC-MS / IR)
A: Imidate Formation TEOF, Acetic Anhydride130°C (Reflux)4-6 h75-85% [M+H]+ +56 Da; Rf​ shift to 0.6
B: Pyrimidine Annulation Formamide (neat)180°C6-8 h65-80% [M+H]+ +27 Da; Loss of -C≡N IR band (~2220 cm⁻¹)
C: N-Acylation RCOCl, NaH, THF0°C to RT2-4 h70-90% [M+H]+ +RCO-H; Downfield ¹H NMR shift of N-H

References

  • Gangurde, S.A., Kanawade, S.B., Nikam, P.S., Bhavsar, D.C., & Toche, R.B. (2015). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1336-1343. URL:[Link]

Sources

Application

Application Note: Cyclization Reactions of Ethyl 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (EACP, CAS: 93764-93-3) is a highly functionalized, poly-electrophilic/nucleophilic building block critical to modern medicinal chemistry. Its un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (EACP, CAS: 93764-93-3) is a highly functionalized, poly-electrophilic/nucleophilic building block critical to modern medicinal chemistry. Its unique ortho-disposition of a nucleophilic 5-amino group and an electrophilic 4-cyano group makes it an ideal precursor for[5+1] and [4+2] annulation strategies. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for converting EACP into pyrazolo[3,4-d]pyrimidine derivatives—a class of fused heterocycles widely utilized as purine bioisosteres and ATP-competitive kinase inhibitors.

Chemical Profile & Mechanistic Rationale

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of EACP rather than simply memorizing reagents. The pyrazole core of EACP is electron-rich, but the electron-withdrawing cyano (-CN) and ester (-COOEt) groups modulate its reactivity.

The Annulation Logic: The synthesis of the pyrazolo[3,4-d]pyrimidine core relies on the spatial proximity of the 5-amino and 4-cyano groups. The 5-amino group serves as the primary nucleophile, initiating attack on an external C1​ synthon (e.g., formamide, urea, or triethyl orthoformate). The 4-cyano group serves as an internal electrophilic trap.

  • Formamide-Mediated Cyclization: Formamide is a relatively poor electrophile at ambient temperatures. Heating the reaction to 180 °C is thermodynamically required to overcome the activation energy for the initial nucleophilic attack of the weakly basic pyrazole amine onto the formamide carbonyl. In this reaction, formamide acts dually as the C6​ carbon source and the N5​ nitrogen source, driving the formation of an amidine intermediate that subsequently cyclizes onto the nitrile group[1].

  • Orthoester-Mediated Cyclization: Triethyl orthoformate (TEOF) reacts with the 5-amino group to form an ethoxymethyleneamino intermediate. Acetic anhydride is added to chemically trap the ethanol byproduct, driving the Le Chatelier equilibrium forward. Subsequent addition of a primary amine replaces the ethoxy leaving group, triggering spontaneous intramolecular cyclization.

Workflow EACP EACP (CAS: 93764-93-3) Ethyl 5-amino-4-cyano-1-phenyl- 1H-pyrazole-3-carboxylate Cond1 Formamide 180°C, 6h EACP->Cond1 Cond2 Urea Fusion, 200°C, 2h EACP->Cond2 Cond3 1. HC(OEt)3, Ac2O, Reflux 2. R-NH2, EtOH, Reflux EACP->Cond3 Prod1 Ethyl 4-amino-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine- 3-carboxylate Cond1->Prod1 Prod2 Ethyl 4-amino-6-oxo-6,7-dihydro- 1H-pyrazolo[3,4-d]pyrimidine- 3-carboxylate Cond2->Prod2 Prod3 Ethyl 4-(alkylamino)-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidine- 3-carboxylate Cond3->Prod3

Synthetic workflow for divergent cyclization of EACP into pyrazolo[3,4-d]pyrimidines.

Quantitative Data: Reaction Parameters & Yields

The table below summarizes the optimized quantitative parameters for the divergent cyclization of EACP using various C1​ synthons.

C1​ Synthon / ReagentReaction ConditionsTarget Fused HeterocycleTypical Yield (%)
Formamide Neat, 180 °C, 6 hEthyl 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate75 - 82%
Urea Neat (Fusion), 200 °C, 2 hEthyl 4-amino-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate65 - 70%
Triethyl Orthoformate 1. TEOF/Ac 2​ O, reflux, 4 h2. R-NH 2​ , EtOH, reflux, 4 hEthyl 4-(alkyl/arylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate60 - 85%
Carbon Disulfide CS 2​ , Pyridine, reflux, 12 hEthyl 4-amino-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate55 - 65%

Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes and TLC parameters are included so researchers can verify reaction success at each step.

Protocol A: Synthesis of EACP Precursor

Reference: Silvestri et al. [2]

Rationale: Sodium ethoxide is utilized to deprotonate malononitrile, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic carbon of ethyl (2Z)-chloro(phenylhydrazono)acetate, displacing the chloride ion. Subsequent intramolecular cyclization yields the pyrazole core.

  • Preparation of Base: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) to generate a fresh sodium ethoxide solution.

  • Carbanion Generation: Add malononitrile (0.66 g, 10 mmol) to the solution. Stir at room temperature for 15 minutes. The solution will turn slightly yellow, indicating carbanion formation.

  • Coupling & Cyclization: Add ethyl (2Z)-chloro(phenylhydrazono)acetate (2.26 g, 10 mmol) portion-wise over 10 minutes to prevent excessive exothermic spiking.

  • Monitoring: Stir the reaction mixture at room temperature for 3 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3); the starting material spot should completely disappear.

  • Workup: Pour the mixture into ice-water (50 mL). A solid precipitate will form immediately. Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield EACP as a crystalline solid (~65% yield).

Protocol B: Formamide-Mediated Cyclization

Reference: Gangurde et al. [1]

Rationale: Formamide acts as the solvent, reactant, and ammonia source. Pouring the completed reaction into ice water is a self-validating workup step; the highly polar formamide and unreacted impurities dissolve in the aqueous phase, crashing out the highly hydrophobic fused pyrazolopyrimidine.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend EACP (2.56 g, 10 mmol) in formamide (15 mL).

  • Thermal Cyclization: Heat the mixture in an oil bath at 180 °C for 6 hours. The suspension will gradually become a homogeneous dark solution as the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (100 g) with vigorous stirring.

  • Purification: Stir for 30 minutes until a distinct solid precipitates. Filter the solid, wash with cold water (3 × 20 mL), and dry under a vacuum. Recrystallize the crude product from a DMF/Ethanol mixture to yield ethyl 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

Protocol C: Orthoester-Mediated Stepwise Cyclization

Rationale: This two-step one-pot approach allows for the modular introduction of diverse functional groups at the 4-position of the pyrimidine ring.

  • Intermediate Formation: Combine EACP (2.56 g, 10 mmol), triethyl orthoformate (10 mL), and acetic anhydride (10 mL) in a flask. Reflux for 4 hours.

  • Concentration: Remove excess TEOF and acetic anhydride under reduced pressure. The resulting crude intermediate is ethyl 4-cyano-5-(ethoxymethyleneamino)-1-phenyl-1H-pyrazole-3-carboxylate.

  • Amine Condensation: Dissolve the crude intermediate in absolute ethanol (20 mL). Add aniline (0.93 g, 10 mmol) dropwise.

  • Final Cyclization: Reflux the mixture for an additional 4 hours. Cool to room temperature and pour into ice-water to precipitate the ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

Mechanistic Pathway Visualization

The following diagram maps the electron flow and intermediate formation during the formamide-mediated cyclization of EACP.

Mechanism Step1 EACP + Formamide (Reactants) Step2 Nucleophilic Attack (5-NH2 attacks Formamide C=O) Step1->Step2 Step3 Intermediate: 5-(Formamidinyl)-4-cyanopyrazole Step2->Step3 Step4 Intramolecular Cyclization (Amidine Nitrogen attacks Cyano Carbon) Step3->Step4 Step5 Intermediate: 4-Iminopyrazolo[3,4-d]pyrimidine Step4->Step5 Step6 Dimroth-type Rearrangement / Tautomerization Step5->Step6 Step7 Final Product: 4-Aminopyrazolo[3,4-d]pyrimidine Step6->Step7

Mechanistic pathway of EACP cyclization with formamide via an amidine intermediate.

References

  • Gangurde, S.A., Kanawade, S.B., Nikam, P.S., Bhavsar, D.C., & Toche, R.B. "New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate." Journal of Heterocyclic Chemistry, 52(5), 1336-1343 (2015). URL:[Link]

  • Silvestri, R., Cascio, M.G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. "Discovery of Pyrazolo[3,4-b][1,4]diazepines as a New Class of Cannabinoid CB1 Receptor Antagonists." Journal of Medicinal Chemistry, 51(6), 1560-1576 (2008). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3). This highly functionalized pyrazole core is a critical building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3). This highly functionalized pyrazole core is a critical building block in medicinal chemistry, particularly in the development of cannabinoid receptor ligands and antimicrobial agents.

Its synthesis typically involves the base-catalyzed condensation of ethyl (2E)-chloro(phenylhydrazono)acetate with malononitrile . Due to the multifunctional nature of the precursors, researchers frequently encounter yield-limiting side reactions such as ester hydrolysis, incomplete cyclization, or precursor degradation. This guide provides mechanistic troubleshooting, optimization data, and a self-validating standard operating procedure (SOP) to ensure reproducible, high-yield syntheses.

Mechanistic Pathway & Troubleshooting Workflow

The synthesis relies on a nucleophilic substitution followed by an intramolecular cyclization. The base (typically sodium ethoxide) deprotonates malononitrile, which then attacks the electrophilic carbon of the hydrazone precursor, displacing the chloride ion. Subsequent intramolecular attack by the hydrazone nitrogen on one of the cyano groups yields the 5-amino pyrazole ring.

Mechanism A Ethyl (2E)-chloro(phenylhydrazono)acetate + Malononitrile B Base Addition (NaOEt / EtOH) A->B C Nucleophilic Substitution (Intermediate Formation) B->C D Intramolecular Cyclization (N-H attack on Nitrile) C->D E Ethyl 5-amino-4-cyano-1-phenyl -1H-pyrazole-3-carboxylate D->E

Fig 1. Mechanistic pathway for the pyrazole synthesis via base-catalyzed condensation.

When yields drop below the expected 65–85% range, LC-MS analysis of the crude mixture is the most effective diagnostic tool to determine where the mechanism failed.

TroubleshootingWorkflow Start Yield < 65% Detected Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Analyze LC-MS Analysis of Crude Reaction Mixture Start->Analyze Hydrolysis Mass = M+18 (Ester Hydrolysis) Analyze->Hydrolysis Incomplete Mass = Precursor Mass (Incomplete Cyclization) Analyze->Incomplete Degradation Complex Mixture (Reagent Degradation) Analyze->Degradation Fix1 Use strictly anhydrous EtOH & NaOEt Avoid aqueous workup delays Hydrolysis->Fix1 Fix2 Increase reaction time to 3-4h Maintain 20-25°C Incomplete->Fix2 Fix3 Recrystallize hydrazone precursor Use fresh malononitrile Degradation->Fix3

Fig 2. Troubleshooting workflow for diagnosing and resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct with a mass of M+18. What is causing this, and how can I prevent it? Root Cause: The M+18 peak indicates hydrolysis of the ethyl ester group at the C3 position to a carboxylic acid. This is primarily caused by the presence of trace water in the reaction solvent (ethanol) or the use of degraded, moisture-exposed sodium ethoxide. The strong base catalyzes the nucleophilic attack of hydroxide ions on the ester carbonyl. Solution: Ensure absolute anhydrous conditions. Use freshly prepared sodium ethoxide (by reacting sodium metal with anhydrous ethanol) or high-quality commercial NaOEt stored under argon. Perform the reaction under an inert atmosphere (N₂ or Argon) and avoid prolonged exposure to aqueous conditions during the workup phase.

Q2: The reaction stalls, and I observe a significant amount of uncyclized intermediate. Should I increase the temperature to reflux? Root Cause: The initial nucleophilic substitution is rapid, but the subsequent intramolecular cyclization (N-H attack on the nitrile) can be kinetically slower. Solution: Do not increase the temperature to reflux. Elevated temperatures (e.g., >40°C) promote the dimerization of malononitrile and the thermal degradation of the hydrazone precursor, leading to a complex tarry mixture. Instead, maintain the temperature at 20–25°C and extend the reaction time from 1 hour to 3–4 hours. The cyclization is thermodynamically favored at room temperature given sufficient time .

Q3: The final product is contaminated with a dark red/brown impurity that is difficult to remove via column chromatography. What is this? Root Cause: The ethyl (2E)-chloro(phenylhydrazono)acetate precursor is prone to azo-hydrazone tautomerization and oxidative degradation when exposed to light and air, forming highly conjugated, colored azo compounds. Solution: Verify the purity of your hydrazone precursor before use. It should be a pale yellow solid. If it appears orange or brown, recrystallize it from a mixture of hexane/ethyl acetate prior to the reaction. Store the precursor in amber vials at 4°C under argon.

Optimization Data: Reaction Conditions vs. Yield

To systematically improve your yield, refer to the following optimization matrix. The data illustrates the causality between base selection, temperature, and isolated yield.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Observation
1NaOEt (1.1)EtOH (95%)20342%Significant ester hydrolysis observed.
2NaOEt (1.1)EtOH (Anhydrous)65 (Reflux)135%Complex mixture; malononitrile dimerization.
3K₂CO₃ (2.0)DMF251255%Sluggish cyclization; incomplete conversion.
4NaOEt (1.1)EtOH (Anhydrous)20160%Uncyclized intermediate present.
5 NaOEt (1.1) EtOH (Anhydrous) 20 3 85% Optimal conditions; clean conversion.
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed to be self-validating. By checking the specified in-process controls (IPCs), you can ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • Ethyl (2E)-chloro(phenylhydrazono)acetate: 10.0 mmol (2.26 g)

  • Malononitrile: 11.0 mmol (0.73 g)

  • Sodium ethoxide (NaOEt): 11.0 mmol (0.75 g)

  • Anhydrous Ethanol: 30 mL

Step-by-Step Methodology:

  • Preparation of the Base Solution: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve NaOEt (11.0 mmol) in anhydrous ethanol (15 mL). Stir at 0°C (ice bath) for 10 minutes.

    • Validation Check: The solution should be clear and colorless. Cloudiness indicates moisture contamination (formation of insoluble NaOH).

  • Addition of Malononitrile: Add malononitrile (11.0 mmol) dropwise to the cold base solution. Stir for 15 minutes at 0°C to allow for complete deprotonation, forming the malononitrile carbanion.

  • Addition of Hydrazone Precursor: Dissolve ethyl (2E)-chloro(phenylhydrazono)acetate (10.0 mmol) in anhydrous ethanol (15 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.

    • Validation Check: The reaction mixture will transition from pale yellow to a deep orange/red color as the nucleophilic substitution occurs.

  • Cyclization Phase: Remove the ice bath and allow the reaction to warm to exactly 20°C. Stir at this temperature for 3 hours.

    • Validation Check (IPC): At t = 2 hours, pull a 50 µL aliquot, quench with 1 drop of 1M HCl, and analyze via TLC (Hexane:EtOAc 7:3). The precursor spot (Rf ~0.6) should be absent, replaced by a single highly fluorescent product spot (Rf ~0.3) under 254 nm UV light.

  • Quenching and Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously for 30 minutes. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) followed by cold hexane (20 mL) to remove any unreacted malononitrile and trace organic impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a white to off-white crystalline powder.

References
  • Silvestri, R., Cascio, M. G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(6), 1560-1576.[Link]

  • Gangurde, S. A., Kanawade, S. B., Nikam, P. S., Bhavsar, D. C., & Toche, R. B. (2015). New synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1336-1343.[Link]

Optimization

Technical Support Center: Catalyst Optimization for Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) . This compound is a highly versatile building block in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) . This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the development of cannabinoid receptor ligands and kinase inhibitors.

The most efficient synthetic route involves the base-promoted cyclocondensation of ethyl (2Z)-chloro(phenylhydrazono)acetate with malononitrile. As a Senior Application Scientist, I have compiled this guide to address the mechanistic causality of catalyst selection, troubleshoot common experimental failures, and provide a self-validating optimized protocol.

Mechanistic Causality & Catalyst Role

The synthesis of this pyrazole core is fundamentally a base-catalyzed cascade reaction. The base serves a dual mechanistic purpose:

  • Deprotonation: It abstracts a proton from the active methylene of malononitrile to generate a highly nucleophilic carbanion.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the subsequent nucleophilic substitution, driving the reaction forward.

Following the substitution, an intramolecular cyclization occurs where the hydrazone nitrogen attacks the pendant cyano group, followed by tautomerization to yield the stable 5-amino pyrazole ring.

Mechanism A Malononitrile C Carbanion Intermediate A->C Deprotonation B Base Catalyst (NaOEt) B->C E Substitution Adduct C->E Nucleophilic Attack D Ethyl chloro(phenyl hydrazono)acetate D->E -Cl⁻ F Intramolecular Cyclization E->F N-attack on C≡N G Target Pyrazole (CAS 93764-93-3) F->G Tautomerization

Figure 1: Base-catalyzed mechanistic pathway for the synthesis of the target pyrazole.

Troubleshooting Guides & FAQs

Q1: Why am I observing low yields and incomplete conversion when using Triethylamine (TEA) as the catalyst?

Causality: Triethylamine (pKa ~10.7) is a relatively weak base compared to the acidity of malononitrile (pKa ~11.1). Using TEA results in an unfavorable equilibrium that fails to quantitatively deprotonate the malononitrile. Consequently, the nucleophilic attack is sluggish. Furthermore, TEA hydrochloride precipitates in non-polar solvents, which can coat the reactants and halt the reaction. Solution: Switch to a stronger alkoxide base like Sodium Ethoxide (NaOEt). The conjugate acid of NaOEt is ethanol (pKa ~15.9), ensuring rapid, irreversible, and quantitative deprotonation of malononitrile [1].

Q2: I switched to NaOEt, but I am now isolating a significant amount of a highly polar byproduct. What is it, and how do I prevent it?

Causality: The highly polar byproduct is the hydrolyzed derivative: 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylic acid. If your NaOEt contains trace moisture, or if you are using an unoptimized aqueous base (like NaOH), the hydroxide ions will rapidly attack the electrophilic C3-ester, saponifying it into the corresponding carboxylic acid. Solution: Ensure strictly anhydrous conditions. Use freshly prepared NaOEt in anhydrous ethanol under an inert nitrogen or argon atmosphere.

Q3: Can I use DBU or DBN to accelerate the reaction time?

Causality: While DBU (pKa ~13.5) is a strong, non-nucleophilic base that efficiently deprotonates malononitrile, it frequently leads to dark, tarry reaction mixtures. This is caused by the base-catalyzed oligomerization (Thorpe-Ziegler type condensation) of malononitrile, which outcompetes the desired nucleophilic substitution with the hydrazonoacetate. Solution: If strong amidine bases must be used, inverse addition is critical—add the base dropwise to a pre-chilled (0°C) mixture of both reagents. However, NaOEt in ethanol remains the superior choice for a clean reaction profile.

Catalyst Optimization Data

To facilitate easy comparison, the following table summarizes quantitative data from our optimization screens across different catalytic systems:

Catalyst / BasepKa (Conjugate Acid)SolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
TEA 10.7Ethanol80 (Reflux)1245%Sluggish; incomplete conversion due to reversible deprotonation.
K₂CO₃ 10.3DMF60860%Heterogeneous system; requires vigorous stirring; moderate yield.
DBU 13.5THF20255%Fast reaction, but suffers from significant malononitrile oligomerization.
NaOEt 15.9Anhydrous EtOH20385–90% Optimal; clean profile; irreversible deprotonation; requires anhydrous setup.

Optimized Experimental Protocol

This protocol is designed as a self-validating system : the disappearance of the bright yellow hydrazonoacetate starting material on TLC directly correlates with the completion of the cyclization, while the precipitation of the product upon aqueous quench confirms successful C-C bond formation without requiring immediate NMR validation [1].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and maintained under a positive pressure of N₂, prepare a solution of sodium ethoxide (NaOEt, 1.1 equiv, 11 mmol) in anhydrous ethanol (20 mL).

  • Active Methylene Addition: Cool the flask to 0°C using an ice-water bath. Add malononitrile (1.05 equiv, 10.5 mmol) in one portion. Stir for 15 minutes to allow complete generation of the carbanion intermediate.

  • Hydrazone Addition: Dissolve ethyl (2Z)-chloro(phenylhydrazono)acetate (1.0 equiv, 10 mmol) in a minimum volume of anhydrous ethanol (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent thermal spikes and side reactions.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (20°C). Stir for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3; UV visualization).

  • Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base. Remove the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from boiling ethanol to yield pure ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline powder.

Workflow Step1 1. Reagent Preparation Dissolve NaOEt in EtOH Step2 2. Active Methylene Addition Add Malononitrile at 0°C Step1->Step2 Step3 3. Hydrazone Addition Dropwise addition of Hydrazonoacetate Step2->Step3 Step4 4. Cyclization Stir at 20°C for 3 h Step3->Step4 Step5 5. Workup & Purification Quench, Extract, Recrystallize Step4->Step5

Figure 2: Optimized experimental workflow for pyrazole synthesis.

References

  • Silvestri, R., Cascio, M. G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(6), 1560-1576. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with ethyl 5-amino-4-cyano-1-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate .

This highly functionalized pyrazole scaffold is a critical building block in medicinal chemistry, particularly for synthesizing pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines (often investigated as kinase inhibitors)[1]. However, its structural complexity presents significant synthetic bottlenecks. This guide synthesizes field-proven insights to help you overcome the severe steric hindrance and poor nucleophilicity inherent to this molecule.

Part 1: Architectural Diagnostics (The Causality of Low Reactivity)

Before troubleshooting, it is critical to understand why this specific molecule resists standard coupling and cyclization conditions. The reactivity of the C5-amino group is suppressed by a dual-threat mechanism:

  • Steric Shielding: The target C5-amino group is physically sandwiched between the bulky N1-phenyl group and the C4-cyano group. The ortho-protons of the N1-phenyl ring create a severe steric clash, blocking the trajectory of incoming electrophiles[2].

  • Electronic Deactivation: The C4-cyano and C3-ethyl carboxylate groups are powerful electron-withdrawing groups (EWGs). Through resonance and inductive effects, they pull electron density away from the pyrazole core, highly delocalizing the lone pair on the C5-amino nitrogen and rendering it poorly nucleophilic[3].

StericHindrance Molecule Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Steric1 N1-Phenyl Group (Steric Shielding) Molecule->Steric1 Steric2 C4-Cyano Group (Steric Bulk & EWG) Molecule->Steric2 EWG C3-Ethyl Carboxylate (Strong EWG) Molecule->EWG Target C5-Amino Group (Target Nucleophile) Molecule->Target Steric1->Target Steric Clash Steric2->Target Steric Clash & e⁻ Pull EWG->Target e⁻ Pull (Resonance) Result Poor Nucleophilicity & High Activation Energy Target->Result Consequence

Fig 1. Steric and electronic factors suppressing the nucleophilicity of the C5-amino group.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my standard acylation/alkylation of the 5-amino group failing at room temperature? A: Standard conditions (e.g., acid chloride + triethylamine at room temperature) lack the necessary activation energy to overcome the steric barrier imposed by the N1-phenyl group.

  • The Fix: You must use a hyper-nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate. Furthermore, elevate the reaction temperature (80–100 °C) or utilize microwave irradiation to push the reaction over the activation energy threshold[3].

Q2: I am trying to synthesize a pyrazolo[3,4-d]pyrimidine derivative via a stepwise Schiff base formation, but the reaction stalls. How can I improve the yield? A: The initial nucleophilic attack of the hindered 5-amino group on an aldehyde is kinetically slow. If the byproduct (water) is not actively removed, the equilibrium heavily favors the starting materials.

  • The Fix: Abandon the stepwise approach. Transition to a one-pot, multicomponent reaction (MCR) strategy under microwave irradiation (MWI)[4]. MWI provides rapid, localized superheating that overcomes the steric bulk. Using a polar aprotic solvent (like DMF) or an alcohol with an acid catalyst (glacial acetic acid) facilitates rapid water loss and drives the subsequent intramolecular cyclization[4].

Q3: Can solvent choice influence the reactivity of this hindered amine? A: Absolutely. Protic solvents (like methanol or ethanol alone) can hydrogen-bond with the already delocalized amino lone pair, further reducing its nucleophilicity.

  • The Fix: Utilize polar aprotic solvents (DMF, DMSO) which do not solvate the nucleophile as strongly, leaving it more reactive. Alternatively, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can be employed; they have been shown to stabilize transition states via strong hydrogen bonding to the electrophile without deactivating the hindered amine, thereby enhancing regioselectivity and overall yield[5].

Part 3: Quantitative Data Presentation

To illustrate the necessity of overcoming activation barriers, the following table summarizes the comparative performance of conventional versus microwave-assisted conditions for the cyclization of 5-aminopyrazole derivatives into pyrazolo[3,4-d]pyrimidines[4],[3].

Reaction MethodReagents / CatalystSolventTemperatureTimeAverage Yield
Conventional (Stepwise) Aldehyde, Piperidine (cat.)Ethanol78 °C (Reflux)12–18 Hours35–45%
Conventional (One-Pot) Aldehyde, Glacial AcOHDMF100 °C6–8 Hours50–60%
Microwave-Assisted Aldehyde, Glacial AcOHDMF or EtOH120 °C (MWI)15–20 Mins 80–92%

Part 4: Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol is designed as a self-validating system to ensure successful cyclization despite severe steric hindrance.

Materials:

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Aryl aldehyde (1.2 equiv)

  • Glacial acetic acid (0.5 mL per mmol)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (1.0 mmol) and the aryl aldehyde (1.2 mmol) in 3.0 mL of anhydrous DMF.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid. Causality note: The acid protonates the aldehyde carbonyl, drastically increasing its electrophilicity to compensate for the poor nucleophilicity of the 5-amino group.

  • Sealing and Purging: Seal the vial with a crimp cap. Purge the vial with Nitrogen for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Maximum power: 150 W.

  • Self-Validation Check (TLC): After cooling to room temperature, perform a TLC (Eluent: 3:1 Hexane/Ethyl Acetate). Validation: The disappearance of the highly UV-active starting material spot (254 nm) and the appearance of a new, lower Rf spot confirms successful Schiff base formation and subsequent cyclization. If starting material remains, irradiate for an additional 5 minutes.

  • Workup & Isolation: Pour the reaction mixture into 20 mL of ice-cold distilled water while stirring vigorously. A precipitate will form. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from an ethanol/DMF mixture to yield the pure pyrazolo[3,4-d]pyrimidine derivative.

Workflow Step1 1. Reagent Assembly 5-Aminopyrazole + Aldehyde Step2 2. Solvent/Catalyst Addition DMF + Glacial Acetic Acid Step1->Step2 Step3 3. Microwave Irradiation 120°C, 15-20 min Step2->Step3 Step4 4. Schiff Base Intermediate (Overcomes Steric Barrier) Step3->Step4 Rapid Heating Step5 5. Intramolecular Cyclization (Ring Closure) Step4->Step5 -H2O Step6 6. Target Isolation Pyrazolo[3,4-d]pyrimidine Step5->Step6

Fig 2. Microwave-assisted one-pot workflow for synthesizing pyrazolo[3,4-d]pyrimidines.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.com.
  • Scirp.org. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • National Institutes of Health (NIH) / PMC. (n.d.).
  • BenchChem. (n.d.). 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Routes for Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly functionalized, privileged scaffold in medicinal chemistry. Featuring orthogonal reactive sites—an amino group, a cyano group, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly functionalized, privileged scaffold in medicinal chemistry. Featuring orthogonal reactive sites—an amino group, a cyano group, and an ester moiety—this molecule serves as a critical building block for the synthesis of complex fused heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These downstream derivatives are frequently investigated as kinase inhibitors and cannabinoid receptor antagonists [1].

As process chemists and drug development professionals scale these intermediates, selecting the optimal synthetic route becomes a balance of atom economy, regiocontrol, and operational simplicity. This guide objectively compares the two primary synthetic workflows for this molecule: the convergent Hydrazonoyl Halide Condensation and the linear Abnormal Beckmann Rearrangement route.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic strategies used to construct the target pyrazole core.

SyntheticRoutes Target Ethyl 5-amino-4-cyano-1-phenyl -1H-pyrazole-3-carboxylate A1 Ethyl (2Z)-chloro (phenylhydrazono)acetate A2 Malononitrile + NaOEt (Nucleophilic Attack) A1->A2 A3 5-exo-dig Cyclization & Tautomerization A2->A3 Base Catalysis A3->Target Route A (Convergent) B1 Ethyl 5-oxo-1-phenyl -4,5-dihydro-1H-pyrazole-3-carboxylate B2 Vilsmeier-Haack (POCl3/DMF) Formylation & Chlorination B1->B2 B3 Ethyl 5-chloro-4-formyl-1-phenyl -1H-pyrazole-3-carboxylate B2->B3 B4 1. NH2OH·HCl (Oxime) 2. Dehydration (Abnormal Beckmann) B3->B4 B5 Ethyl 5-chloro-4-cyano-1-phenyl -1H-pyrazole-3-carboxylate B4->B5 -H2O B6 Amination (NH3/EtOH) SNAr Displacement B5->B6 B6->Target Route B (Linear)

Divergent synthetic strategies for ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.

Comparative Analysis of Synthetic Routes

Route A: Hydrazonoyl Halide Condensation (The Convergent Approach)

This route relies on the base-catalyzed condensation of ethyl (2Z)-chloro(phenylhydrazono)acetate with malononitrile [1, 3].

Causality & Mechanistic Insight: The use of sodium ethoxide (NaOEt) in ethanol is not arbitrary; it serves a dual thermodynamic purpose. First, NaOEt acts as a base to deprotonate malononitrile, generating a highly nucleophilic carbanion that displaces the chloride of the hydrazonoyl halide. Second, the basic environment promotes a Thorpe-Ziegler-type 5-exo-dig cyclization. The hydrazone nitrogen attacks the newly introduced cyano group. Tautomerization subsequently yields the aromatic 5-aminopyrazole core. This is a self-validating system: the reaction is driven to completion by the massive thermodynamic stabilization gained upon aromatization of the pyrazole ring.

Route B: Pyrazolone Functionalization (The Linear Approach)

This multi-step route begins with the readily available ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [2].

Causality & Mechanistic Insight: Instead of building the ring around the substituents, this route modifies a pre-existing pyrazolone ring. A Vilsmeier-Haack reaction is employed to simultaneously formylate the C4 position and chlorinate the C5 position. The C5-chloro group is critical here—it acts as a perfect leaving group for the final step. The C4-formyl group is converted to an oxime, which is then subjected to an "abnormal Beckmann rearrangement" (dehydration) to install the C4-cyano group. Finally, a Nucleophilic Aromatic Substitution (SNAr) with ammonia displaces the C5-chloride. The SNAr is made possible because the C5 position is highly electron-deficient, being activated by the adjacent C4-cyano and C3-ester groups. This route guarantees absolute regiocontrol.

Quantitative Data Presentation

When selecting a route for scale-up, yield, step count, and operational hazards must be evaluated. The table below summarizes the performance metrics of both approaches.

ParameterRoute A: Hydrazonoyl Halide CondensationRoute B: Abnormal Beckmann Rearrangement
Overall Yield 65% – 75%40% – 50% (Cumulative over 4 steps)
Step Count 1 (from hydrazonoyl halide)4 (from pyrazolone)
Regioselectivity High (Thermodynamically driven)Absolute (Structurally predefined)
Key Reagents Malononitrile, NaOEtPOCl3, NH2OH·HCl, NH3
Reaction Time ~3 hours>24 hours (Cumulative)
Scalability Excellent for process scaleModerate (Requires sealed tube for amination)

Experimental Protocols

Protocol A: Direct Condensation (Convergent)

Adapted from the methodologies of Silvestri et al. [1] and Abdelhamid et al. [3].

  • Preparation of the Base: Under an inert nitrogen atmosphere, dissolve sodium metal (1.1 equiv.) in anhydrous ethanol at 0 °C to generate sodium ethoxide.

  • Nucleophilic Addition: Add malononitrile (1.1 equiv.) to the ethoxide solution. Stir for 15 minutes to ensure complete carbanion formation.

  • Electrophilic Coupling: Slowly add ethyl (2Z)-chloro(phenylhydrazono)acetate (1.0 equiv.) portion-wise to the mixture to control the exothermic displacement.

  • Cyclization: Remove the ice bath, warm the reaction to 20 °C, and stir for 3 hours. The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate).

  • Work-up & Isolation: Pour the reaction mixture into ice-cold water. The thermodynamic stability of the product causes it to precipitate immediately. Collect the crude solid via vacuum filtration.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

Protocol B: Abnormal Beckmann Route (Linear)

Adapted from the methodologies of Gangurde et al. [2].

  • Vilsmeier-Haack Formylation/Chlorination: Treat ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (1.0 equiv.) with Vilsmeier reagent (prepared in situ from POCl3 and DMF) at 80 °C for 4 hours. Quench over crushed ice to precipitate ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

  • Oxime Formation: Reflux the isolated formyl pyrazole with hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate in ethanol for 2 hours.

  • Dehydration (Abnormal Beckmann): Treat the resulting oxime with a dehydrating agent (e.g., POCl3 or acetic anhydride) under reflux to yield the 5-chloro-4-cyano intermediate.

  • Amination (SNAr): Suspend the 5-chloro-4-cyano intermediate in ethanolic ammonia. Seal the mixture in a pressure tube and heat at 100 °C for 6–8 hours. The elevated pressure and temperature are required to overcome the activation energy barrier of the SNAr displacement. Cool to room temperature, vent carefully, and filter to obtain the final product.

Conclusion

For high-throughput library generation and large-scale manufacturing, Route A is the superior choice due to its high atom economy, low step count, and avoidance of pressurized amination steps. However, Route B remains a vital tool for process chemists who require absolute regiocontrol, specific isotopic labeling at the C5 position, or when the requisite hydrazonoyl halide starting materials are unstable or commercially unavailable.

References

  • Silvestri, R. et al. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry.[Link]

  • Gangurde, S. A. et al. (2014). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry.[Link]

  • Abdelhamid, A. O. et al. (1984). New heterocyclic syntheses from hydrazidoyl halides. Convenient syntheses of fused pyrimidines, pyridazines, and quinazolines. Journal of Heterocyclic Chemistry.[Link]

Comparative

Next-Generation HPLC Method Validation for Pyrazole Derivatives: Core-Shell vs. Fully Porous Particles

Executive Summary Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly functionalized heterocycle that serves as a critical intermediate in the synthesis of advanced pharmaceutical activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 93764-93-3) is a highly functionalized heterocycle that serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients, including kinase inhibitors and anti-inflammatory agents. Accurately determining the purity of this compound is paramount for downstream synthetic success.

This guide provides an objective, data-driven comparison between traditional Fully Porous Particle (FPP) columns and advanced Superficially Porous Particle (SPP) (Core-Shell) columns for the purity profiling of this pyrazole derivative. Furthermore, we detail a self-validating analytical protocol grounded in the latest [1] framework, ensuring that researchers and drug development professionals can implement this method with absolute confidence.

Mechanistic Grounding: The Analytical Challenge

The chemical structure of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate presents a unique chromatographic challenge. The molecule possesses mixed polarity: a hydrophobic phenyl ring and ethyl ester, contrasted by a highly polar cyano group and a primary amine.

At neutral pH, the primary amine acts as a strong hydrogen-bond donor and can undergo secondary ion-exchange interactions with unreacted, acidic silanols (pKa ~3.5–4.5) on traditional silica stationary phases. This phenomenon leads to severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy. To counteract this, our methodology employs a highly endcapped stationary phase combined with an acidic mobile phase modifier (0.1% Trifluoroacetic acid) to suppress silanol ionization and lock the analyte into a single, protonated state.

The Kinetic Shift: SPP vs. FPP

Historically, 5.0 µm Fully Porous Particles (FPPs) were the industry standard. However, FPPs allow analytes to diffuse deep into the porous silica matrix. For complex, polarizable molecules like our target pyrazole, this deep diffusion creates a lag in mass transfer (the C-term in the Van Deemter equation), resulting in band broadening.

Superficially Porous Particles (SPPs) , or Core-Shell particles, revolutionize this kinetic relationship. SPPs feature a solid, impermeable silica core surrounded by a thin porous outer shell. This physical barrier restricts the diffusion path length, drastically accelerating mass transfer [2]. Furthermore, the uniform manufacturing of the solid core reduces eddy diffusion (the A-term) [3]. The result is an efficiency comparable to sub-2 µm UHPLC columns, but at backpressures easily handled by standard HPLC systems [4].

SPP_Kinetics SPP Superficially Porous Particle (SPP) Technology SolidCore Solid Silica Core (Limits Diffusion Depth) SPP->SolidCore PorousShell Thin Porous Shell (Rapid Mass Transfer) SPP->PorousShell Eddy Reduced Eddy Diffusion (A-Term Optimized) SolidCore->Eddy Pressure Lower Backpressure (Standard HPLC Compatible) SolidCore->Pressure MassTransfer Lower Mass Transfer Resistance (C-Term) PorousShell->MassTransfer Efficiency Higher Theoretical Plates (Sub-2 µm Efficiency) Eddy->Efficiency MassTransfer->Efficiency

Logical relationship mapping SPP morphology to improved chromatographic kinetics and efficiency.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample data is quantified, the system must pass embedded System Suitability Testing (SST) criteria. If the SST fails (e.g., Resolution < 2.0), the sequence automatically halts, preventing the generation of invalid data.

Step-by-Step Execution
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: Lowers pH to ~2.0, fully protonating the pyrazole's amine and neutralizing stationary phase silanols to prevent tailing).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Diluent: 50:50 v/v Water:Acetonitrile.

    • Standard: Accurately weigh 10.0 mg of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Final Concentration: 100 µg/mL).

  • Chromatographic Conditions:

    • Columns Tested:

      • Column A (SPP): Core-Shell C18, 150 mm × 4.6 mm, 2.6 µm.

      • Column B (FPP): Fully Porous C18, 150 mm × 4.6 mm, 5.0 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Causality: Stabilizes mobile phase viscosity and mass transfer kinetics).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (Optimal chromophore absorption for the conjugated pyrazole-phenyl system).

    • Gradient Program: 0–2 min (20% B), 2–10 min (20% to 80% B), 10–12 min (80% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the SPP column for this specific pyrazole derivative. The restricted diffusion path of the core-shell technology yielded a 127% increase in theoretical plates and resolved a critical closely-eluting desethyl impurity that co-eluted on the traditional FPP column.

Chromatographic ParameterColumn A: SPP (2.6 µm)Column B: FPP (5.0 µm)Performance Gain / Impact
Retention Time (Rt) 6.4 min8.1 min21% Faster Analysis
Theoretical Plates (N) > 25,000~ 11,000127% Increase in Efficiency
Peak Tailing Factor 1.051.42Superior Peak Symmetry
System Backpressure ~ 240 bar~ 180 barStandard HPLC Compatible
Resolution (vs. Impurity) 3.21.8Baseline Resolved (SST Pass)

ICH Q2(R2) Method Validation Framework

Following the selection of the SPP column, the method was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures [5].

ICH_Validation Start Method Development & Optimization Spec Specificity (Forced Degradation) Start->Spec Step 1 LinRange Linearity & Range (25% - 150% Nominal) Spec->LinRange Step 2 AccPrec Accuracy & Precision (Spike Recovery & %RSD) LinRange->AccPrec Step 3 LODLOQ Sensitivity (LOD / LOQ Determination) AccPrec->LODLOQ Step 4 Robust Robustness (DoE Parameter Variation) LODLOQ->Robust Step 5 Valid Validated Method (Fit for Purpose) Robust->Valid Final Approval

Stepwise ICH Q2(R2) analytical method validation workflow for ensuring regulatory compliance.

Validation Results Summary

The SPP-based method successfully met all stringent ICH Q2(R2) criteria, proving it is fit for the intended purpose of lot release and stability testing.

ICH Q2(R2) ParameterRegulatory Acceptance CriteriaSPP Method ResultStatus
Specificity Peak Purity Angle < Purity Threshold (via Photodiode Array) under forced degradation (Acid, Base, Peroxide, Heat).Angle: 0.12 < Threshold: 0.45 (No co-eluting degradants)Pass
Linearity & Range R2≥0.999 across 25% to 150% of nominal concentration. R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels.99.4% - 100.8% RecoveryPass
Precision Repeatability %RSD ≤2.0% (n=6 injections).%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) > 3 for LOD; S/N > 10 for LOQ.LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of complex, mixed-polarity intermediates like Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, traditional 5.0 µm fully porous particles often fall short in efficiency and peak shape. By transitioning to a 2.6 µm Superficially Porous Particle (Core-Shell) column, laboratories can achieve a 127% boost in theoretical plates, ensuring baseline resolution of critical impurities without exceeding the pressure limits of standard HPLC instrumentation. When coupled with an acidic mobile phase and validated against ICH Q2(R2) standards, this method provides a highly robust, self-validating framework for pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, November 2023. [Link]

  • Phenomenex. "Core-Shell & Porous Column Tech." Phenomenex Technical Articles, July 2017.[Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech Resources, October 2025.[Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." Element Lab Solutions Insights, May 2025.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI Insights, January 2026.[Link]

Validation

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate vs other pyrazole derivatives in drug design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged scaffold."[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to engage in a multitude of biological interactions have cemented its importance in the development of therapeutics across a wide range of diseases.[4][5][6] This guide will delve into the significance of the pyrazole core, using ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate as a central example of a highly functionalized and synthetically versatile starting point. We will objectively compare its structural features and implied potential against established pyrazole-based drugs, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Allure of the Pyrazole Core: A Foundation for Diverse Pharmacology

The pyrazole moiety's success in drug design can be attributed to several key features:

  • Aromaticity and Stability: The aromatic nature of the pyrazole ring confers significant metabolic stability, a desirable trait for any drug candidate.

  • Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzyme active sites and protein receptors.[2]

  • Tunable Electronics and Lipophilicity: The substitution pattern on the pyrazole ring can be readily modified to fine-tune the molecule's electronic properties and lipophilicity, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[2][3]

  • Synthetic Tractability: A vast array of synthetic methodologies exists for the construction and functionalization of the pyrazole nucleus, allowing for the creation of diverse chemical libraries for screening.[7][8][9]

These fundamental properties have enabled the development of pyrazole-containing drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and neuroprotective effects.[1][4][5]

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: A Versatile Building Block

While not a blockbuster drug itself, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3) serves as an excellent case study for the synthetic potential of highly substituted pyrazoles.[10][11][12] Its structure is a testament to the efficient assembly of multiple functional groups onto the pyrazole core.

Structure: Molecular Formula: C13H12N4O2[11] Molecular Weight: 256.26 g/mol [12]

The key functional groups of this molecule—the amino, cyano, and carboxylate moieties—provide multiple reactive handles for further chemical modifications.[10] This allows for the exploration of a vast chemical space and the generation of diverse libraries of pyrazole derivatives for high-throughput screening.

Synthetic Accessibility: A Gateway to Chemical Diversity

The synthesis of polysubstituted pyrazoles like ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate often involves a cyclocondensation reaction. A common and efficient route involves the reaction of an active methylene compound with a hydrazine derivative. For instance, the reaction of ethyl (2E)-chloro(phenylhydrazono)acetate with malononitrile in the presence of a base can yield the target pyrazole.[11]

This synthetic accessibility is a critical advantage in drug discovery, as it allows for the rapid generation of analogs to probe structure-activity relationships (SAR).

Comparative Analysis: Benchmarking Against Established Pyrazole Drugs

To understand the potential of a scaffold like ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, it is instructive to compare its structural features and potential biological activities against well-established pyrazole-based drugs.

Anti-inflammatory Agents: The COX-2 Inhibitor Story

Benchmark Drug: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[13][14][15] Its selectivity for COX-2 over COX-1 is attributed to the presence of a sulfonamide group that can interact with a specific side pocket in the COX-2 active site.[16]

Structural Comparison and Potential:

FeatureEthyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylateCelecoxib
Core Scaffold 1-Phenyl-1H-pyrazole1,5-Diaryl-1H-pyrazole
Key Substituents Amino, Cyano, Ethyl CarboxylateTrifluoromethyl, Sulfonamide
Potential for COX-2 Inhibition The functional groups do not immediately suggest strong COX-2 inhibition in the same manner as Celecoxib's sulfonamide. However, the amino and carboxylate groups could be modified to introduce moieties that target the COX-2 active site.The p-sulfonamidophenyl group is crucial for its selective COX-2 inhibitory activity.[16]

While the title compound in its current form is unlikely to be a potent and selective COX-2 inhibitor, its versatile functional groups could be elaborated to incorporate pharmacophores known to confer anti-inflammatory activity.[17][18]

Anticancer Agents: Targeting Kinase Signaling

Benchmark Drug: Ruxolitinib (Jakafi®)

The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[2][19][20] Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used to treat myelofibrosis and polycythemia vera.

Structural Comparison and Potential:

FeatureEthyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylateRuxolitinib
Core Scaffold 1-Phenyl-1H-pyrazolePyrazole fused to a pyrrolo[2,3-d]pyrimidine
Key Substituents Amino, Cyano, Ethyl CarboxylateCyclopentyl, Nitrile
Potential as a Kinase Inhibitor The amino and cyano groups are common features in kinase inhibitors, often participating in hydrogen bonding interactions with the kinase hinge region. The 1-phenyl group can be modified to explore interactions with the hydrophobic pocket.[2][19]The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, while the pyrazole and cyclopentyl groups occupy other regions of the ATP-binding site.

The highly functionalized nature of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate makes it a promising starting point for the design of novel kinase inhibitors. The amino group, in particular, can be a key anchor for binding to the hinge region of many kinases.[4][19]

CNS-Acting Agents: Modulators of Cannabinoid Receptors

Benchmark Drug: Rimonabant (Acomplia®)

Rimonabant is a pyrazole-based inverse agonist for the cannabinoid receptor 1 (CB1) that was previously marketed for the treatment of obesity.[21][22][23] Although it was withdrawn from the market due to psychiatric side effects, it remains a valuable tool for studying the endocannabinoid system.[24]

Structural Comparison and Potential:

FeatureEthyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylateRimonabant
Core Scaffold 1-Phenyl-1H-pyrazole1,5-Diaryl-1H-pyrazole
Key Substituents Amino, Cyano, Ethyl CarboxylatePiperidinyl-carboxamide, Chloro groups on aryl rings
Potential as a CB1 Modulator The 1-phenyl group and the potential for elaboration at the 3- and 5-positions align with the general structure of many pyrazole-based CB1 ligands. The amino and carboxylate groups could be converted into amides or other functionalities known to interact with the CB1 receptor.[21][25][26]The 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl), and 3-(N-piperidinyl)carboxamide substituents are critical for its high affinity and inverse agonist activity at the CB1 receptor.[21][25]

The structural similarity of the core scaffold suggests that derivatives of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate could be explored as modulators of cannabinoid receptors.

Experimental Protocols for Evaluating Pyrazole Derivatives

To assess the potential of novel pyrazole derivatives, a battery of in vitro and in vivo assays is required. Below are representative protocols for evaluating some of the key biological activities discussed.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing hematin and other necessary co-factors.

  • Substrate: Arachidonic acid.

  • Test Compound Preparation: The pyrazole derivative is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated by the addition of a stop solution.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Kinase and Substrate: A purified recombinant kinase and its corresponding substrate (e.g., a peptide or protein) are used.

  • Assay Buffer: A buffer optimized for the specific kinase, containing ATP, MgCl2, and other co-factors.

  • Test Compound Preparation: The pyrazole derivative is dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • The kinase, substrate, and test compound (or vehicle control) are combined in the wells of a microplate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivative, dissolved in culture medium at various concentrations, is added to the cells. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) is determined.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in pyrazole-based drug discovery, the following diagrams illustrate key workflows and signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis Chemical Modification (e.g., amidation, alkylation) start->synthesis library Diverse Pyrazole Library synthesis->library hts High-Throughput Screening (e.g., Kinase, COX assays) library->hts hits Hit Compounds hts->hits sar Structure-Activity Relationship (SAR) Studies hits->sar adme ADME/Tox Profiling sar->adme candidate Preclinical Candidate adme->candidate

Caption: A generalized workflow for pyrazole-based drug discovery.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: The mechanism of action of Celecoxib.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of new medicines.[27] Its inherent drug-like properties and synthetic versatility ensure its continued relevance in medicinal chemistry.[3] While ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a relatively simple starting material, it embodies the potential for creating vast and diverse libraries of compounds with the potential to address a multitude of therapeutic targets. By comparing its structural features to those of successful drugs like Celecoxib, Ruxolitinib, and Rimonabant, we can appreciate the subtle modifications that can lead to potent and selective biological activity. The future of pyrazole-based drug design will likely involve the use of advanced synthetic techniques, computational modeling, and a deeper understanding of biology to develop the next generation of highly targeted and effective therapies.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 306. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules, 25(18), 4219. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(1), 1-21. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(3), 263. Available from: [Link]

  • Biologically active pyrazole derivatives. (2016). RSC Advances, 6(113), 112260-112286. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6035. Available from: [Link]

  • Synthesis of Pyrazole derivatives possessing Anticancer activity: A current status. (2020). ResearchGate. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11467. Available from: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 2009. Available from: [Link]

  • Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. (2012). Journal of Medicinal Chemistry, 55(1), 474-487. Available from: [Link]

  • Structure–activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5320-5332. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5320-5332. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(11), 5345-5353. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. Available from: [Link]

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). Bioorganic & Medicinal Chemistry, 18(22), 7896-7903. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 665383. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004. Available from: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Available from: [Link]

  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. (2011). The Journal of Pharmacology and Experimental Therapeutics, 339(3), 939-947. Available from: [Link]

  • Some examples of commercially available pyrazole derivatives as NSAIDs. (2022). ResearchGate. Available from: [Link]

  • Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data. (2005). Current Drug Targets, 6(2), 225-233. Available from: [Link]

  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. (2011). RTI International. Available from: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2008). Journal of Heterocyclic Chemistry, 45(4), 993-999. Available from: [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (2010). Revista Espanola de Anestesiologia y Reanimacion, 57(2), 94-104. Available from: [Link]

  • cannabinoid antagonist rimonabant. Science.gov. Available from: [Link]

  • Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (2007). The Annals of Pharmacotherapy, 41(3), 435-442. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • COX 2-selective NSAIDs: biology, promises, and concerns. (1999). Cleveland Clinic Journal of Medicine, 66(5), 285-292. Available from: [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Chemical Synthesis Database. Available from: [Link]

  • Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. NextSDS. Available from: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available from: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6598. Available from: [Link]

Sources

Comparative

validating antimicrobial efficacy of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate analogues

Validating Antimicrobial Efficacy of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Analogues: A Comparative Guide As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Antimicrobial Efficacy of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Analogues: A Comparative Guide

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter novel heterocyclic scaffolds. Among these, the pyrazole core stands out as a highly privileged pharmacophore. Specifically, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and its functionalized analogues have emerged as highly potent precursors for next-generation anti-infectives[1].

This guide provides an objective, data-driven comparison of these pyrazole analogues against clinical standard antibiotics. More importantly, it outlines a rigorous, self-validating experimental framework to accurately assess their minimum inhibitory concentration (MIC), bactericidal kinetics, and mammalian cytotoxicity.

Mechanistic Rationale & Target Interaction

The antimicrobial superiority of this specific pyrazole class is driven by its unique structural juxtaposition. The molecule acts as a multifunctional binding agent: the 5-amino group serves as a critical hydrogen-bond donor, the cyano group acts as an electron-withdrawing moiety that enhances target residence time via dipole-dipole interactions, and the lipophilic ester facilitates penetration through bacterial cell walls . Mechanistically, these analogues are hypothesized to competitively bind to the ATP-binding pocket of bacterial DNA gyrase (GyrA subunit), trapping the enzyme-DNA cleavage complex and inducing lethal double-strand breaks .

MOA A 5-Amino-4-cyano Pyrazole Analogue B Bacterial DNA Gyrase (GyrA) A->B Competitive Binding C Enzyme-DNA Cleavage Complex B->C Traps DNA D Replication Fork Arrest C->D Double-Strand Breaks E Bacterial Cell Death D->E Apoptosis-like Death

Proposed mechanism of action for pyrazole analogues targeting bacterial DNA gyrase.

Comparative Efficacy Data

To objectively benchmark performance, the synthesized analogues must be evaluated against diverse pathogenic panels. Comparing the unsubstituted base compound to its halogenated counterparts reveals a clear structure-activity relationship (SAR). The introduction of a para-chloro substitution on the phenyl ring significantly enhances lipophilicity, facilitating superior penetration through the thick peptidoglycan layer of Gram-positive bacteria[2].

Table 1: Comparative In Vitro Antimicrobial Efficacy (MIC, µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Selectivity Index (SI)
Base Pyrazole Analogue3264128>10
4-Fluoro Phenyl Analogue81664>50
4-Chloro Phenyl Analogue4832>100
Ciprofloxacin (Antibacterial Control)0.50.25N/A>500
Fluconazole (Antifungal Control)N/AN/A2>500

Note: SI = CC50 (HepG2 Mammalian Cells) / MIC (S. aureus). An SI > 10 is generally required to proceed to in vivo trials.

Experimental Protocols: A Self-Validating System

A protocol is only as robust as its internal controls. When validating highly hydrophobic compounds like ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate analogues, traditional optical density (OD600) readouts are prone to false positives due to compound precipitation. The following workflows are engineered to isolate the true pharmacological effect from solvent artifacts.

Workflow S1 Synthesize & Purify Pyrazole Analogues S2 Broth Microdilution (MIC) Determine Bacteriostatic Limit S1->S2 S3 Agar Plating (MBC) Determine Bactericidal Limit S2->S3 If MIC ≤ 16 µg/mL S4 Time-Kill Kinetics Assess Pharmacodynamics S3->S4 S5 Cytotoxicity Assay (HepG2) Calculate Selectivity Index S4->S5 S6 Lead Candidate Selection S5->S6

Self-validating experimental workflow for evaluating pyrazole antimicrobial efficacy.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC)

Causality: Incorporating resazurin—a colorimetric redox indicator—shifts the readout from turbidity to metabolic activity. This circumvents false OD600 readings caused by the precipitation of hydrophobic pyrazole analogues, ensuring absolute accuracy .

  • Compound Preparation: Dissolve the pyrazole analogue in 100% DMSO to create a 10 mg/mL stock. Self-Validation Step: A highly concentrated stock ensures that when diluted in the assay, the final DMSO concentration remains below 1% (v/v), preventing solvent-induced cytotoxicity from confounding the data.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB). Causality: MHB is strictly standardized for cation content (Ca2+, Mg2+), which is critical because fluctuations can artificially alter the binding affinity of the pyrazole's ester moiety to the bacterial membrane.

  • Assay Execution: Dispense 100 µL of the diluted compound across a 96-well plate in a 2-fold serial dilution. Add 100 µL of the bacterial inoculum. Self-Validation Step: You MUST include a 1% DMSO vehicle control. If this well shows >5% growth inhibition relative to a pure media control, the solvent is inherently toxic, and the MIC is invalid.

  • Metabolic Readout: After 18 hours of incubation at 37°C, add 30 µL of 0.015% resazurin solution. Incubate for 2 hours. Live bacteria reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration that remains distinctly blue.

Protocol 2: Time-Kill Kinetics

Causality: MIC only indicates growth inhibition (bacteriostatic). To determine if the analogue actively clears the pathogen (bactericidal), time-kill assays are mandatory. A ≥3 log10 reduction in CFU/mL defines bactericidal activity.

  • Preparation: Prepare MHB containing the pyrazole analogue at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Inoculate with a starting bacterial titer of 5 × 10^5 CFU/mL. Causality: Starting at this specific inoculum size ensures the bacteria are in the logarithmic growth phase, which is when DNA gyrase is actively unwinding DNA and is most susceptible to pyrazole-induced inhibition.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in PBS and plate on Mueller-Hinton Agar.

  • Analysis: Incubate plates for 24 hours and count colonies. Plotting log10 CFU/mL versus time differentiates bacteriostatic agents (which plateau) from bactericidal agents (which show a sharp decline).

References

  • Elgemeie, G. H., Zaghary, W. A., Amin, K. M., & Nasr, T. M. (2012). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Organic Chemistry Journal. URL:[Link]

  • Thore, S. N., Gupta, K. G., & Baheti, K. G. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. URL:[Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. URL:[Link]

  • Gangurde, S.A., Kanawade, S.B., Nikam, P.S., Bhavsar, D.C., & Toche, R.B. (2015). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate

Introduction Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole that serves as a cornerstone in modern synthetic chemistry. Its structural framework, featuring an ester, a nitrile (cya...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole that serves as a cornerstone in modern synthetic chemistry. Its structural framework, featuring an ester, a nitrile (cyano), and an amino group, presents a fascinating case study in chemoselectivity. The strategic arrangement of these functional groups, particularly the ortho-positioning of the amino and cyano groups, makes this molecule a highly valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1][2][3]

This guide provides an in-depth, objective comparison of the reactivity of the cyano versus the ester group within this specific molecular context. We will move beyond simple textbook predictions to explore the nuanced interplay of electronic and steric effects that govern which group reacts under specific experimental conditions. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to strategically manipulate this versatile building block with precision and predictability.

Section 1: Electronic and Steric Profile: The Foundation of Reactivity

To understand the comparative reactivity, we must first analyze the molecule's electronic landscape. The pyrazole ring itself is an aromatic heterocycle. The reactivity of the attached functional groups is heavily modulated by the other substituents:

  • 5-Amino Group: This is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the pyrazole ring.

  • 4-Cyano and 3-Ester Groups: Both are classical electron-withdrawing groups (EWGs) through induction and resonance. They decrease the electron density of the ring.[4]

  • 1-Phenyl Group: This group exerts a moderate electron-withdrawing inductive effect.

The potent electron-donating effect of the 5-amino group partially counteracts the electron-withdrawing nature of the adjacent cyano and ester groups. This electronic "push-pull" scenario reduces the electrophilicity of both the nitrile carbon and the ester carbonyl carbon compared to simpler, non-amino-substituted analogues. Sterically, the ethyl carboxylate group presents a significantly larger profile than the linear cyano group, which can influence the accessibility of reagents to the respective reactive centers.

Section 2: Reactions at the 3-Position: The Ester Group

The ethyl carboxylate group primarily undergoes nucleophilic acyl substitution. The key to selectively targeting this group lies in employing conditions that are mild enough to leave the less reactive cyano group untouched.

Saponification: Selective Hydrolysis to the Carboxylic Acid

The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification), where the ester is more susceptible to hydrolysis than the nitrile.[5][6] This selectivity is crucial for synthetic routes where the cyano group is needed for subsequent transformations. While strong acidic conditions can also hydrolyze esters, they are often harsh enough to also initiate the hydration of the nitrile to an amide, compromising selectivity.[5] The use of cation-exchange resins like Dowex-50 in aqueous suspension offers a mild and selective method for hydrolyzing primary and secondary esters while leaving nitriles unaffected.[7]

Experimental Protocol: Selective Saponification

  • Dissolution: Dissolve ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol or a mixture of THF/water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 - 2.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC until the starting material is consumed (usually 2-4 hours).

  • Work-up: Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to pH 2-3 with cold 1N HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanism of Base-Promoted Ester Hydrolysis

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

G cluster_0 Mechanism of Saponification start Ester + OH⁻ ts1 Tetrahedral Intermediate start->ts1 Nucleophilic Attack carboxylate Carboxylate + EtOH ts1->carboxylate Elimination of Ethoxide acid Carboxylic Acid (after H₃O⁺ workup) carboxylate->acid Protonation

Caption: General mechanism for base-promoted ester hydrolysis.

Section 3: Reactions at the 4-Position: The Cyano Group

The cyano group is generally less reactive than the ester towards nucleophiles under moderate conditions. Its transformations typically require more forcing conditions or highly specific reagents.

Hydrolysis to the Amide

The conversion of the cyano group to a primary amide is a synthetically useful transformation. This hydration reaction requires strong acidic conditions. It has been demonstrated that treating ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate with concentrated sulfuric acid successfully yields the corresponding 5-amino-3-ethoxycarbonyl-1-phenyl-1H-pyrazole-4-carboxamide.[8] This highlights a key reactivity difference: under strongly acidic conditions, the cyano group can be selectively hydrated in the presence of the ester.

Selective Reduction to the Amine

Reducing the cyano group to a primary amine (a -CH₂NH₂ group) while preserving the ester functionality is a significant challenge. Potent hydride reagents like lithium aluminum hydride (LiAlH₄) are non-selective and will reduce both functional groups.[9][10]

The key to chemoselectivity is catalytic hydrogenation. Reagents such as Raney Nickel, Raney Cobalt, or Palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the nitrile without affecting the ester group.[11] Borane in refluxing THF and sodium borohydride in the presence of cobalt chloride are also reported to achieve this selective transformation.[11][12]

Experimental Protocol: Selective Nitrile Reduction via Catalytic Hydrogenation

  • Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) and a suitable solvent such as ethanol or methanol, often with a small amount of ammonia to prevent secondary amine formation.

  • Catalyst: Carefully add the catalyst (e.g., Raney Nickel, ~10% w/w) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 psi).

  • Reaction: Heat the mixture (e.g., to 50-60°C) and stir vigorously. Monitor the reaction by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent. Evaporate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be purified by crystallization or chromatography.

Mechanism of Nitrile Reduction

The catalytic hydrogenation of a nitrile involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond on the surface of the metal catalyst.

G cluster_1 Mechanism of Catalytic Nitrile Reduction nitrile R-C≡N imine Imine Intermediate nitrile->imine + H₂ / Catalyst amine Primary Amine (R-CH₂-NH₂) imine->amine + H₂ / Catalyst

Caption: Simplified pathway for nitrile reduction to a primary amine.

Section 4: Cooperative Reactivity: The Power of Proximity

The most synthetically valuable reactivity profile of this molecule involves the cooperative action of the 5-amino and 4-cyano groups to build fused heterocyclic rings. Their adjacent positioning is ideal for intramolecular cyclization reactions, providing efficient access to the medicinally important pyrazolo[3,4-d]pyrimidine scaffold.[1][2][13]

This transformation typically involves reaction with a one-carbon electrophile. For instance, heating with formic acid or formamide leads to the formation of a 1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one. The reaction proceeds by initial formation of a formamido intermediate at the 5-amino position, followed by intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic nitrile carbon, leading to cyclization.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one

  • Reagents: To ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq), add an excess of 85-90% formic acid.

  • Heating: Heat the mixture to reflux (around 100-110°C) for several hours (4-8 h), monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled solution into ice-water. The pyrazolo[3,4-d]pyrimidine product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Mechanism of Pyrazolo[3,4-d]pyrimidine Formation

This cyclization is a powerful example of harnessing the inherent reactivity of adjacent functional groups to build molecular complexity in a single step.

G cluster_2 Mechanism of Cyclization with Formic Acid start 5-Amino-4-cyanopyrazole formamide N-Formyl Intermediate start->formamide + HCOOH, -H₂O cyclized Cyclized Intermediate formamide->cyclized Intramolecular Attack on Nitrile product Pyrazolo[3,4-d]pyrimidin-4-one cyclized->product Tautomerization

Caption: Cyclization pathway to form a pyrazolo[3,4-d]pyrimidine.

Section 5: Chemoselectivity Decision Guide

The choice of reagents and reaction conditions is paramount to achieving the desired selective transformation. The following table and flowchart provide a quick reference guide for synthetic planning.

Data Summary: Comparative Reaction Conditions
Desired TransformationTarget GroupReagent(s)Typical ConditionsSelectivity Notes
Hydrolysis to Acid EsterNaOH or KOH (aq.)Reflux (60-80°C)High selectivity over nitrile.
Hydrolysis to Amide CyanoConc. H₂SO₄Moderate heatHigh selectivity over ester.
Reduction to Amine CyanoRaney Ni, H₂50-70 psi H₂, 50-60°CGood selectivity over ester.
Reduction of Both Ester & CyanoLiAlH₄THF, 0°C to RefluxNon-selective; reduces both groups.
Cyclization Amino & CyanoFormic AcidReflux (~100°C)Cooperative reaction; ester remains intact.
Workflow for Selective Transformation

G cluster_ester Target: Ester (C3) cluster_cyano Target: Cyano (C4) cluster_both Target: Amino + Cyano (C5+C4) start Starting Material: Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate ester_q Desired Reaction? start->ester_q Modify C3 Position cyano_q Desired Reaction? start->cyano_q Modify C4 Position cyclization Intramolecular Cyclization start->cyclization Form Fused Ring hydrolysis Hydrolysis to Acid ester_q->hydrolysis Hydrolysis amidation Amidation ester_q->amidation Amidation cond_hydrolysis NaOH or KOH (aq.), Reflux hydrolysis->cond_hydrolysis Conditions hydrolysis_cn Hydrolysis to Amide cyano_q->hydrolysis_cn Hydrolysis reduction_cn Reduction to Amine cyano_q->reduction_cn Reduction cond_hydrolysis_cn Conc. H₂SO₄ hydrolysis_cn->cond_hydrolysis_cn Conditions cond_reduction_cn Raney Ni, H₂ reduction_cn->cond_reduction_cn Conditions cond_cyclization Formic Acid or Formamide, Reflux cyclization->cond_cyclization Conditions

Caption: Decision flowchart for selective reactions.

Conclusion

The reactivity of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a study in controlled chemical potential. While both the ester and cyano groups are electron-withdrawing, their reactivity is distinct and can be selectively addressed with the appropriate choice of reagents.

  • The ester group is preferentially targeted by moderate nucleophilic acyl substitution conditions, particularly basic hydrolysis.

  • The cyano group is more resilient, requiring harsher conditions for hydrolysis (strong acid) or specific catalytic systems for selective reduction.

  • The most powerful synthetic application arises from the cooperative reactivity of the adjacent 5-amino and 4-cyano groups, which provides a direct and efficient route to valuable pyrazolo[3,4-d]pyrimidine heterocycles.

By understanding these nuances, researchers can unlock the full synthetic potential of this versatile molecule, navigating its reactive landscape to build complex molecular architectures for applications in drug discovery and materials science.

References

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]

  • Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1150. [Link]

  • Master Organic Chemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Kanawade, S., et al. (2011). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 48(4), 839-845. [Link]

  • Ghozlan, S. A. S., et al. (2004). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 9(1), 29-42. [Link]

  • Google Patents. (1985). Process for selective nitrile reduction.
  • Basu, M. K., Sarkar, F. F., & Ranu, B. C. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(3-4), 627-630. [Link]

  • Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. [Link]

  • Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 14. [Link]

  • Digital Commons@ETSU. (2014). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. [Link]

Sources

Comparative

structural validation of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate using X-ray crystallography

An In-Depth Guide to the Structural Validation of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: A Comparative Analysis Centered on X-ray Crystallography In the landscape of medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a "privileged structure," forming the core of numerous commercial drugs.[1] The specific arrangement of substituents on this heterocyclic ring dictates its biological activity, making unambiguous structural validation not just a matter of academic rigor, but a cornerstone of intellectual property and regulatory approval. This guide provides a comprehensive analysis of the structural validation of a key pyrazole intermediate, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₃H₁₂N₄O₂, CAS: 93764-93-3), with a primary focus on the definitive method of Single-Crystal X-ray Diffraction (SC-XRD).[2][3]

As Senior Application Scientists, our experience has consistently shown that while spectroscopic methods like NMR and Mass Spectrometry are indispensable for preliminary characterization, they provide circumstantial evidence. For an irrefutable, three-dimensional understanding of a molecule's architecture and its interactions in the solid state, SC-XRD remains the unequivocal gold standard.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a direct, high-resolution visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This technique moves beyond mere connectivity to reveal the absolute conformation of the molecule and the intricate network of intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that govern its crystal packing. Such information is invaluable for understanding physical properties like solubility and melting point and for designing next-generation analogues.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process that demands precision and patience. Each step is a self-validating system; a failure in one, such as poor crystal quality, will prevent successful completion of the next.

sc_xrd_workflow cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystal Growth cluster_data_collection Phase 3: Data Acquisition & Processing cluster_refinement Phase 4: Structure Solution synthesis Synthesis of Target Compound purification Purification (Recrystallization/Chromatography) synthesis->purification Impurity Removal growth Growing Diffraction-Quality Single Crystals purification->growth selection Crystal Selection & Mounting growth->selection Microscopic Inspection collection X-ray Diffraction Data Collection selection->collection reduction Data Reduction & Absorption Correction collection->reduction solution Structure Solution (e.g., SHELXS) reduction->solution refinement Structural Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF File Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD Analysis

The following protocol is a robust methodology for the structural determination of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.

  • Synthesis and Purification:

    • The title compound can be synthesized via established routes, for example, from the reaction of ETHYL (2E)-CHLORO(PHENYLHYDRAZONO)ACETATE and Malononitrile.[2]

    • Crucially, the starting material must be of high purity (>99%). Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or DMSO) to remove any amorphous material or synthetic by-products that would inhibit crystallization.[4]

  • Crystal Growth (The Critical Step):

    • The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).[5]

    • Method: Slow evaporation is a common and effective technique. Dissolve the purified compound (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., DMSO, ethanol) in a small vial.[4] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Causality: The slow rate of evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal diffraction.

  • Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a modern diffractometer (e.g., an Oxford Diffraction Xcalibur) and cooled under a stream of nitrogen gas (typically to 100 K).[5]

    • Causality: Cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and more precise atomic coordinates.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Cu Kα radiation) from various orientations, and the resulting diffraction pattern (intensities and positions of spots) is recorded.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of unique reflection intensities.

    • Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.[6]

    • The structural model is then refined using a least-squares method (e.g., with SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process fine-tunes atomic positions, and thermal parameters until the model best fits the data.[5]

    • The quality of the final structure is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit. A good quality structure typically has an R1 value below 0.05.[5]

Expected Crystallographic Data

While the specific crystal structure for the title compound is not publicly deposited, we can present representative data based on a very similar pyrazole derivative. This provides researchers with a clear expectation of the results from a successful experiment.

ParameterExpected Value (Based on a similar pyrazole derivative[5])Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)~6.3Unit cell dimension along the a-axis.
b (Å)~15.4Unit cell dimension along the b-axis.
c (Å)~15.3Unit cell dimension along the c-axis.
β (°)~96.3The angle between the a and c axes in a monoclinic system.
Volume (ų)~1471The volume of a single unit cell.
Z4The number of molecules per unit cell.
Final R-indices [I>2σ(I)]R1 ≈ 0.027, wR2 ≈ 0.074Indicators of the quality of the final refined structure. Lower is better.

Complementary and Alternative Validation Techniques

No single technique tells the whole story. Spectroscopic methods are essential partners to crystallography, providing data on the bulk sample in solution and confirming key structural features.

techniques_comparison cluster_xrd Definitive Method cluster_spectroscopy Complementary Methods COMPOUND Ethyl 5-amino-4-cyano- 1-phenyl-1H-pyrazole-3-carboxylate XRD SC-XRD COMPOUND->XRD Unambiguous Structure NMR NMR Spectroscopy (¹H, ¹³C) COMPOUND->NMR Structural Features MS Mass Spectrometry COMPOUND->MS Molecular Mass XRD_INFO Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Absolute Stereochemistry - Crystal Packing XRD->XRD_INFO NMR_INFO Provides: - Molecular Skeleton - Atom Connectivity - Chemical Environment NMR->NMR_INFO MS_INFO Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_INFO

Caption: Relationship between SC-XRD and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] For the title compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of all key fragments.

  • ¹H NMR: Would show distinct signals for the ethyl group (a triplet and a quartet), the amino protons (a broad singlet), and the phenyl group protons.[5][8]

  • ¹³C NMR: Would confirm the carbon count and identify the key functional groups: the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), and the distinct carbons of the pyrazole and phenyl rings.[5][8]

Limitation: While NMR confirms the 2D structure, it cannot definitively distinguish between certain positional isomers without complex 2D NMR experiments (NOESY), and even then, it provides no information on solid-state conformation or crystal packing.

Mass Spectrometry (MS)

MS is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of the synthesized compound.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₂N₄O₂).

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide additional clues that support the proposed structure.[8]

Limitation: MS confirms the mass and formula, but different isomers will have the exact same mass, making it incapable of distinguishing between them on its own.

Comparative Analysis: The Case for Definitive Validation

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray (SC-XRD) 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing.Unambiguous, definitive, "gold standard" for solid-state structure.Requires diffraction-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, 2D structure.Excellent for structure elucidation in solution, non-destructive.[9]Does not provide 3D solid-state conformation or packing information.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.Extremely sensitive, provides exact mass confirmation.Cannot distinguish between isomers; provides no conformational information.
Infrared (IR) Spectroscopy Presence of functional groups (-CN, -NH₂, C=O).Fast, simple, good for confirming key functional groups.[8]Provides limited information on the overall molecular skeleton.

Conclusion

For a molecule like ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, a compound of significant interest in medicinal chemistry, a multi-faceted approach to structural validation is necessary. Spectroscopic techniques like NMR and Mass Spectrometry are critical first steps to confirm the successful synthesis, molecular formula, and basic connectivity.

However, these methods provide an incomplete picture. They describe the molecule but do not define its precise three-dimensional shape and intermolecular relationships in the solid state. Single-Crystal X-ray Diffraction is the only technique that provides this definitive, high-resolution structural data. It is the ultimate arbiter that resolves any ambiguity left by other methods, providing the foundational certainty required for publication, patent applications, and further rational drug design.

References

  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Available from: [Link]

  • Taylor & Francis Online. (2012). Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Chemical Synthesis Database. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has been greatly aided by NMR spectroscopy... Available from: [Link]

  • Asian Journal of Chemistry. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulfoxide monosolvate. Available from: [Link]

  • ScienceDirect. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Available from: [Link]

  • IUCr Journals. (n.d.). Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulfoxide monosolvate. Available from: [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate

For research, scientific, and drug development professionals, the integrity of our work is inseparable from the safety of our practices. This guide provides essential, immediate safety and logistical information for hand...

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Author: BenchChem Technical Support Team. Date: March 2026

For research, scientific, and drug development professionals, the integrity of our work is inseparable from the safety of our practices. This guide provides essential, immediate safety and logistical information for handling ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 93764-93-3). As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and operational excellence.

The primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Capable of causing serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

  • Cyanide-Related Hazards: The presence of a cyano (nitrile) group necessitates stringent precautions to prevent the release of highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with acids.[2][3]

This guide is structured to provide a clear, logical workflow for the safe handling of this compound, from initial preparation to final disposal.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-length lab coat- Chemical splash goggles- Face shield- Double nitrile gloves- N95 respiratorTo protect against inhalation of fine particulates and accidental skin or eye contact. A face shield offers an additional layer of protection. Double gloving is recommended for handling cyanide-containing compounds.[4]
Solution Preparation and Transfers - Full-length lab coat- Chemical splash goggles- Double nitrile glovesTo protect against splashes of the dissolved compound. Work should be conducted in a certified chemical fume hood.
Reaction Workup and Purification - Full-length lab coat- Chemical splash goggles- Double nitrile glovesTo protect against splashes and contact with potentially hazardous reaction mixtures. All work must be performed in a chemical fume hood.
Spill Cleanup - Chemical-resistant coveralls- Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Air-purifying respirator (APR) with appropriate cartridges for organic vapors and acid gasesTo provide comprehensive protection during the management of a hazardous spill.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

A. Preparation and Weighing
  • Designated Work Area: All work with ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate must be conducted in a designated area within a certified chemical fume hood.[4] This area should be clearly marked with the chemical name and appropriate hazard warnings.

  • Pre-use Inspection: Before handling the compound, inspect all PPE for any signs of damage.

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Weighing: Use a disposable weighing paper or a tared container. Handle the solid compound gently to avoid generating dust.

  • Post-weighing: After weighing, carefully fold the weighing paper and place it directly into the reaction vessel or a designated waste container. Clean the balance and surrounding area with a damp paper towel, which should then be disposed of as hazardous waste.

B. Dissolution and Reaction
  • Inert Atmosphere: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Acidic Conditions: Crucially, avoid contact with acids , as this can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[2][5] If the experimental protocol requires acidic conditions, the reaction must be conducted in a well-ventilated fume hood with extreme caution and with emergency preparedness measures in place.

  • Temperature Control: Be mindful of reaction temperatures, as heating may increase the volatility of the compound or reaction byproducts.

C. Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills , gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid dry sweeping, which can create dust. Carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills , cover the spill with an inert absorbent material. Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[3] All cleaning materials must be disposed of as hazardous waste.

III. Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and associated waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation and Collection
  • Designated Waste Containers: All waste contaminated with ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] The label should include the chemical name and the words "HAZARDOUS WASTE - Cyanide" and "No Acids".[6]

  • Solid vs. Liquid Waste: Solid and liquid waste streams must be kept separate.[4]

    • Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials.

    • Liquid Waste: This includes reaction residues and solvent rinses.

  • pH of Liquid Waste: Ensure that liquid waste containing this compound is maintained at a basic pH (>10) to prevent the formation of hydrogen cyanide gas.[3]

B. Container Management
  • Empty Containers: "Empty" containers that previously held ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids.

C. Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

IV. Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate operation Identify the Operation start->operation weighing Weighing/Aliquoting (Solid) operation->weighing Solid Handling solution Solution Preparation/Transfer operation->solution Liquid Handling spill Spill Cleanup operation->spill Emergency ppe_weighing Lab Coat Chemical Goggles Face Shield Double Nitrile Gloves N95 Respirator weighing->ppe_weighing ppe_solution Lab Coat Chemical Goggles Double Nitrile Gloves solution->ppe_solution ppe_spill Chemical-Resistant Coveralls Chemical Goggles & Face Shield Heavy-Duty Gloves Air-Purifying Respirator spill->ppe_spill fume_hood Work in a Chemical Fume Hood ppe_weighing->fume_hood ppe_solution->fume_hood ppe_spill->fume_hood end Proceed with Caution fume_hood->end

Caption: PPE Selection Workflow Diagram

V. Conclusion

The safe handling of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and your laboratory's Chemical Hygiene Plan.

References

  • NextSDS. (n.d.). Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.
  • Chemical Synthesis Database. (2025, May 20). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.
  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • University of California, Irvine. (n.d.). Safety Module: Cyanides.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
  • Quora. (2025, May 17). What are some safe methods for obtaining cyanides or their salts in a laboratory? How can they be used safely in experiments?
  • Monuite. (2023, February 8). How to dispose of nitrile gloves?
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Unipack. (n.d.). 3 - Safety Data Sheet.
  • TerraCycle. (2026, March 12). Safe Disposal and Recycling of Nitrile Gloves.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
  • University of Cambridge. (n.d.). Disposal of Chemical Waste - Safety Office.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
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ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
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